FRAX597
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[2-chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN7OS/c1-3-37-27-20(14-24(28(37)38)23-9-4-19(15-25(23)30)26-17-31-18-39-26)16-32-29(34-27)33-21-5-7-22(8-6-21)36-12-10-35(2)11-13-36/h4-9,14-18H,3,10-13H2,1-2H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUJCQOUWQMVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=CN=CS4)Cl)NC5=CC=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FRAX597: A Technical Guide to its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the mechanism of action for FRAX597, a potent small molecule inhibitor of Group I p21-activated kinases (PAKs), and its effects on cancer cells. It consolidates key findings, quantitative data, and experimental methodologies from preclinical research.
Core Mechanism of Action: ATP-Competitive Inhibition of Group I PAKs
This compound is a pyridopyrimidinone-based, orally available, ATP-competitive inhibitor that demonstrates high potency and selectivity for Group I PAKs (PAK1, PAK2, and PAK3) over Group II PAKs (e.g., PAK4).[1][2] p21-activated kinases are serine/threonine kinases that act as crucial downstream effectors of the Rho family small GTPases, Rac1 and Cdc42.[1][3][4] These kinases are implicated in a wide range of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration, and are frequently dysregulated in various cancers.[2][4]
The inhibitory action of this compound is achieved through a specific binding mode within the ATP-binding pocket of the PAK1 kinase domain. Crystallographic studies have revealed that a phenyl ring of the this compound molecule extends past the gatekeeper residue, positioning its thiazole group into the back cavity of the ATP binding site—a region not commonly targeted by kinase inhibitors.[1][3] This unique interaction is the basis for its high potency and selectivity.
Inhibition of Key Oncogenic Signaling Pathways
In many cancers, the loss of tumor suppressors like Merlin (encoded by the NF2 gene) leads to the hyperactivation of PAKs.[1] PAK1, in particular, is a central node in multiple oncogenic signaling pathways.[2][5] It is activated by Rac/Cdc42 and proceeds to phosphorylate numerous downstream substrates, promoting cell cycle progression, survival, and metastasis.
By inhibiting PAK1, this compound effectively blocks these downstream signals. In pancreatic cancer models, this compound has been shown to inhibit AKT activity and the expression of Hypoxia-Inducible Factor 1-alpha (HIF1α).[6] Its action disrupts pathways critical for tumor growth and survival, making it a promising therapeutic agent, especially in cancers with dysregulated PAK signaling.
Quantitative Data: Potency and Efficacy
This compound exhibits nanomolar potency against Group I PAKs. The in vitro efficacy is complemented by significant anti-tumor activity in in vivo models.
Table 1: Biochemical Potency of this compound
| Kinase Target | Biochemical IC₅₀ |
|---|---|
| PAK1 | 8 nM[1] (7.7 nM[5][7]) |
| PAK2 | 13 nM[1] |
| PAK3 | 19 nM[1] |
| PAK4 | >10 µM[1] |
IC₅₀ values represent the concentration required for 50% inhibition of kinase activity in biochemical assays.
Table 2: In Vivo Efficacy in an Orthotopic Schwannoma Model
| Treatment Group | Average Tumor Weight | p-value |
|---|---|---|
| Vehicle Control | 1.87 g | |
| This compound | 0.55 g | 0.0001 |
Data from a 14-day treatment study in an NF2-deficient schwannoma mouse model.[1]
Effects on Cancer Cell Biology
The inhibition of PAK signaling by this compound translates into distinct and therapeutically desirable effects on cancer cell behavior.
-
Inhibition of Proliferation: Treatment with this compound significantly impairs the proliferation of various cancer cell lines, including Nf2-null schwannoma cells and pancreatic cancer cells.[1][6]
-
Cell Cycle Arrest: The anti-proliferative effect is largely due to cell cycle arrest. In schwannoma cells, this compound treatment leads to an accumulation of cells in the G1 phase (74% vs. 50% in control) and a corresponding decrease in the S phase fraction (12% vs. 27% in control).
-
Inhibition of Migration and Invasion: In pancreatic cancer cell lines, this compound was shown to inhibit both cell migration and invasion.[6]
-
Synergistic Activity: this compound can act synergistically with standard-of-care chemotherapies. In pancreatic cancer models, combining this compound with gemcitabine resulted in a synergistic inhibition of cancer cell proliferation in vitro and tumor growth in vivo.[6]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a set of standard and specialized laboratory techniques.
Protocol 1: In Vitro Kinase Inhibition Assay (Z′-LYTE® Assay)
-
Objective: To determine the biochemical IC₅₀ of this compound against a panel of kinases.
-
Reagents: Recombinant kinase domains (e.g., PAK1, PAK2, PAK3), ATP, peptide substrate, this compound at various concentrations.
-
Procedure: a. Dispense this compound in serial dilutions into assay wells. b. Add the specific kinase and a fluorescently labeled peptide substrate to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate to allow for phosphorylation of the substrate. e. Add a development reagent containing a protease that specifically cleaves the non-phosphorylated peptide. f. Measure the fluorescence resonance energy transfer (FRET) signal. A high FRET signal indicates high phosphorylation (i.e., low kinase inhibition). g. Plot the percentage of inhibition against the log concentration of this compound and fit the curve to calculate the IC₅₀ value.[1]
Protocol 2: Cell Proliferation and Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cancer cell proliferation and cell cycle distribution.
-
Materials: Cancer cell line (e.g., SC4 Nf2-null schwannoma cells), culture medium, this compound, DMSO (vehicle control), Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure (Proliferation): a. Plate cells in multi-well plates at a low density. b. Treat cells daily with a defined concentration of this compound (e.g., 1 µM) or DMSO. c. At daily intervals (e.g., 24, 48, 72, 96 hours), trypsinize and count the cells from triplicate wells for each condition using a cell counter.[1]
-
Procedure (Cell Cycle): a. Treat cells with this compound or DMSO for a specified time (e.g., 48 hours). b. Harvest cells, wash with PBS, and fix in cold 70% ethanol. c. Wash out the ethanol and resuspend the cell pellet in PI staining solution containing RNase. d. Incubate in the dark for 30 minutes. e. Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
FRAX597: A Selective Inhibitor of p21-Activated Kinase 1 (PAK1)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
FRAX597 is a potent, orally available, and ATP-competitive small molecule inhibitor with high selectivity for Group I p21-activated kinases (PAKs), particularly PAK1.[1][2] PAKs are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Cdc42 and Rac1.[3][4] These kinases are implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[3][5] Dysregulation of PAK signaling is associated with various pathologies, most notably cancer and neurodevelopmental disorders like Neurofibromatosis Type 2 (NF2).[1][2][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and preclinical efficacy, with a focus on its potential as a therapeutic agent.
Mechanism of Action and Selectivity
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Group I PAKs.[1][7] Crystallographic studies of the this compound/PAK1 complex reveal a unique binding mode where a phenyl ring of the inhibitor traverses the gatekeeper residue, positioning a thiazole group into a back cavity of the ATP binding site, a feature not commonly targeted by kinase inhibitors.[1][2] This distinct interaction contributes to its high potency and selectivity for Group I PAKs (PAK1, PAK2, and PAK3) over Group II PAKs (PAK4, PAK5, and PAK6).[1][8]
Biochemical Activity and Kinase Profile
The inhibitory activity of this compound has been characterized through various biochemical assays, revealing its high potency against Group I PAKs.
| Kinase | IC50 (nM) | Reference |
| Group I PAKs | ||
| PAK1 | 8 | [8][9] |
| PAK2 | 13 | [8][9] |
| PAK3 | 19 | [8][9] |
| Group II PAKs | ||
| PAK4 | >10,000 | [1][9] |
| PAK6 | Minimal Inhibition (23% at 100 nM) | [1][8] |
| PAK7 | Minimal Inhibition (8% at 100 nM) | [1][8] |
Table 1: Biochemical IC50 values of this compound against PAK isoforms.
A broader kinase profiling study against a panel of 106 kinases demonstrated that at a concentration of 100 nM, this compound also exhibits significant inhibitory activity (>80% inhibition) against a limited number of other kinases.[1][8]
| Off-Target Kinase | % Inhibition at 100 nM | Reference |
| YES1 | 87% | [1][8] |
| RET | 82% | [1][8] |
| CSF1R | 91% | [1][8] |
| TEK | 87% | [1][8] |
Table 2: Off-target kinase inhibition by this compound at 100 nM.
PAK1 Signaling Pathways
PAK1 is a central node in multiple signaling pathways that regulate key cellular functions. This compound, by inhibiting PAK1, can modulate these downstream cascades.
Caption: Overview of major signaling pathways regulated by PAK1.
Preclinical Efficacy
The anti-tumor activity of this compound has been demonstrated in both in vitro and in vivo models, particularly in the context of NF2-deficient schwannomas and pancreatic cancer.
In Vitro Studies
This compound has been shown to inhibit the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | IC50 (Proliferation) | Reference |
| SC4 (Nf2-null) | Schwannoma | ~70 nM (cellular IC50 for PAK1 autophosphorylation inhibition) | [1] |
| BxPC-3 | Pancreatic Cancer | 650 nM | [10] |
| PANC-1 | Pancreatic Cancer | 2.0 µM | [10] |
| MiaPaCa-2 | Pancreatic Cancer | 105 nM (migration/invasion) | [10] |
| Pan02 | Pancreatic Cancer | 605 nM (migration/invasion) | [10] |
Table 3: In vitro anti-proliferative and anti-migratory IC50 values of this compound in various cancer cell lines.
In NF2-null Schwann cells, treatment with this compound leads to cell cycle arrest in the G1 phase.[11]
In Vivo Studies
Oral administration of this compound has demonstrated significant anti-tumor efficacy in preclinical models.
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Orthotopic NF2 Schwannoma (mice) | 100 mg/kg, once daily, oral | Significant reduction in tumor growth rate and tumor weight. | [1] |
| Orthotopic Pancreatic Cancer (mice) | In combination with gemcitabine | Synergistic inhibition of tumor growth. | [10][12] |
| KrasG12D driven tumors (mice) | 90 mg/kg/day, p.o. | Tumor regression. | [8] |
Table 4: Summary of in vivo efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of this compound.
Biochemical Kinase Assay (IC50 Determination)
Caption: Workflow for determining the biochemical IC50 of this compound.
Methodology: IC50 values were determined using a 10-point concentration, non-radioactive, fluorescence-based coupled-enzyme format (Z′-LYTE® biochemical assay).[1][8] This assay monitors the phosphorylation of a peptide substrate. Kinase selectivity was determined using both the Z′-LYTE® and Adapta® kinase assay formats.[8]
Cellular Proliferation Assay
Caption: Workflow for assessing the effect of this compound on cell proliferation.
Methodology: Cells, such as Nf2-null SC4 Schwann cells, were plated in triplicate and treated daily with this compound or a vehicle control (DMSO).[1][9] Cell numbers were counted at specified time points over a period of up to 96 hours to assess the impact on proliferation.[1][11]
Western Blot Analysis for PAK1 Autophosphorylation
Methodology: To determine the cellular IC50 for PAK1 inhibition, cells were treated with escalating doses of this compound for 2 hours.[1] Following treatment, protein was extracted, and Western blot analysis was performed using an antibody specific for phospho-PAK1 (e.g., phospho-Ser-144) to measure the extent of PAK1 autophosphorylation, which is indicative of its activation state. Actin was used as a loading control.[1]
In Vivo Orthotopic Tumor Model
Methodology: Luciferase-tagged tumor cells (e.g., NF2-null schwannoma cells) were injected into a myelinated nerve of immunodeficient mice to establish an orthotopic tumor model that recapitulates the tumor microenvironment.[1][11] Tumor progression was monitored non-invasively via bioluminescence imaging. Once tumors were established, mice were randomized into control (vehicle) and treatment (this compound) cohorts.[1] this compound was administered orally, for instance, at 100 mg/kg once daily for a period of 14 days.[1] At the end of the treatment period, tumors were excised and weighed.[1]
Conclusion
This compound is a potent and selective inhibitor of Group I PAKs, with a well-characterized mechanism of action and demonstrated preclinical efficacy against cancers driven by aberrant PAK signaling. Its ability to be administered orally and its significant anti-tumor activity in in vivo models make it a promising candidate for further clinical investigation. The detailed data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on PAK inhibitors and related signaling pathways. While this compound has shown some off-target effects, its primary activity against PAK1 provides a strong rationale for its continued exploration as a targeted cancer therapeutic.[10]
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
FRAX597: A Technical Guide to a Potent Group I PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FRAX597 is a potent and selective, ATP-competitive small molecule inhibitor of the Group I p21-activated kinases (PAKs): PAK1, PAK2, and PAK3.[1][2] Discovered through high-throughput screening and subsequent structure-activity relationship (SAR) optimization, this compound has emerged as a critical tool for investigating the roles of Group I PAKs in various cellular processes and as a potential therapeutic agent, particularly in oncology.[1][3] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Synthesis
This compound was identified from a kinase-focused library of 12,000 compounds in a high-throughput screen against PAK1.[1] The initial hits, belonging to an unsubstituted pyridopyrimidinone class, demonstrated moderate inhibitory activity.[1] A standard medicinal chemistry approach involving SAR evaluations led to the optimization of the initial scaffold. A significant breakthrough was the 6-substitution with an aryl group on the pyridopyrimidinone core, which enhanced potency for Group I PAKs and improved selectivity against Group II PAKs.[1] Further refinement of this 6-aryl-substituted pyridopyrimidinone series culminated in the discovery of this compound.[1]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its chemical structure is known, and its synthesis would follow established methods for the creation of substituted pyridopyrimidinone cores.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Group I PAKs.[1] Crystallographic studies of the this compound/PAK1 complex have elucidated the structural basis for its high potency and selectivity.[1][3] The inhibitor binds to the ATP-binding site of the kinase domain. A key feature of its binding mode is a phenyl ring that extends through the "gatekeeper" residue and positions a thiazole group into a back cavity of the ATP-binding site, a region not commonly exploited by kinase inhibitors.[1][3] This unique interaction contributes to its high affinity and selectivity for Group I PAKs over Group II PAKs.[1]
Signaling Pathway
The p21-activated kinases are downstream effectors of the Rho family small GTPases, Rac1 and Cdc42.[1][3] Upon activation by GTP-bound Rac/Cdc42, PAKs undergo a conformational change and autophosphorylation, leading to their activation. Activated PAKs then phosphorylate a wide range of downstream substrates, influencing cytoskeletal dynamics, cell proliferation, survival, and migration. In some cancers, such as those driven by Neurofibromatosis type 2 (NF2) deficiency, PAK signaling is aberrantly activated.[1][3] this compound, by inhibiting Group I PAKs, can block these downstream signaling events.
Caption: Simplified signaling pathway of PAK1 activation and its inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against various kinases and in cellular assays. The following tables summarize the key data.
Table 1: Biochemical IC50 Values of this compound
| Kinase | IC50 (nM) |
| PAK1 | 8[1][2] |
| PAK2 | 13[1][2] |
| PAK3 | 19[1][2] |
| PAK4 | >10,000[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect |
| Nf2-null SC4 Schwann cells | Proliferation | Significant impairment of proliferation[1] |
| Nf2-null SC4 Schwann cells | Cell Cycle | Arrest in G1 phase[1] |
| Pancreatic Cancer Cell Lines | Proliferation, Survival, Migration/Invasion | Inhibition[4] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Outcome |
| Orthotopic NF2 Schwannoma | 100 mg/kg this compound daily | Significantly slower tumor growth rate and lower average tumor weight compared to control[1] |
| Orthotopic Pancreatic Cancer | This compound with gemcitabine | Synergistic inhibition of tumor growth[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are outlines of commonly used protocols to assess the efficacy of this compound.
Kinase Inhibition Assay (Kinase-Glo®)
This assay biochemically quantifies the inhibitory effect of this compound on PAK1 activity.
-
Reagents: Recombinant PAK1 enzyme, ATP, Kinase-Glo® reagent (Promega), this compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add recombinant PAK1 (e.g., 20 nM) and the this compound dilution series.
-
Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 1 µM).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via luminescence.
-
Luminescence is inversely proportional to kinase activity.
-
Calculate IC50 values from the dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Proliferation Assay
This assay measures the effect of this compound on the growth of cultured cells.
-
Cell Seeding: Plate cells (e.g., 30,000 cells/well in a 12-well plate) in triplicate.[1]
-
Treatment: After allowing cells to adhere, treat with this compound (e.g., 1 µM) or vehicle control (DMSO).[1] Replace the media with fresh compound daily.[1]
-
Cell Counting: At specified time points (e.g., daily for 4 days), trypsinize the cells and count them using a Coulter counter.[1]
-
Data Analysis: Plot cell number versus time to determine the effect on proliferation. Statistical analysis (e.g., Student's t-test) can be used to assess significance.[1]
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound or vehicle control as in the proliferation assay.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[1]
-
Staining: Resuspend the fixed cells in a propidium iodide (PI) staining solution containing RNase A.[1] Incubate overnight at 4°C in the dark.[1]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor activity of this compound in a living organism.
-
Cell Implantation: Implant tumor cells (e.g., 5 x 10^4 Nf2−/− SC4 Schwann cells transduced with a luciferase reporter) into the sciatic nerve of immunodeficient mice.[1]
-
Tumor Growth Monitoring: Monitor tumor progression weekly using bioluminescence imaging.[1]
-
Treatment: Once tumors are established, randomize mice into treatment (e.g., 100 mg/kg this compound daily by oral gavage) and vehicle control groups.[1]
-
Efficacy Evaluation: Continue to monitor tumor growth via imaging. At the end of the study, sacrifice the animals, and excise and weigh the tumors.[1]
-
Statistical Analysis: Use a mixed-effect model to analyze the tumor growth rate from bioluminescence data and a t-test to compare final tumor weights.[1]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Group I PAKs that serves as an invaluable research tool and a promising therapeutic candidate. Its unique mechanism of action, demonstrated preclinical efficacy, and the availability of detailed experimental protocols make it a cornerstone for studies on PAK biology and the development of novel cancer therapies. Further investigation into its clinical potential is warranted.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
FRAX597: A Technical Guide to its Binding Affinity and Interaction with PAK Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
FRAX597 is a potent, ATP-competitive small molecule inhibitor that demonstrates significant selectivity for Group I p21-activated kinases (PAKs).[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to various PAK isoforms, details the experimental methodologies used to determine these interactions, and visualizes the relevant signaling pathways. The information presented is intended to support researchers and professionals in the fields of oncology, neurofibromatosis, and other areas where PAK signaling is a therapeutic target.
Binding Affinity of this compound to PAK Isoforms
This compound exhibits potent inhibitory activity against the Group I PAK isoforms (PAK1, PAK2, and PAK3), with significantly less activity towards Group II PAKs. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined using in vitro biochemical assays.
| Kinase Isoform | Biochemical IC50 (nM) |
| PAK1 | 8 |
| PAK2 | 13 |
| PAK3 | 19 |
| PAK4 | >10,000 |
| Table 1: Biochemical IC50 values of this compound for PAK isoforms. Data sourced from Licciulli et al., 2013.[2] |
Off-Target Kinase Profile
To assess the selectivity of this compound, its inhibitory activity has been profiled against a panel of other kinases. At a concentration of 100 nM, this compound shows significant inhibition (>80%) of a limited number of off-target kinases.
| Off-Target Kinase | % Inhibition at 100 nM |
| YES1 | 87 |
| RET | 82 |
| CSF1R | 91 |
| TEK | 87 |
| Table 2: Off-target kinase inhibition profile of this compound. Data sourced from Licciulli et al., 2013.[2] |
It is noteworthy that another PAK inhibitor, PF-3758309, which inhibits both Group I and II PAKs, has a largely non-overlapping off-target profile with this compound.[2]
Signaling Pathways and Mechanism of Action
p21-activated kinases are key signaling nodes downstream of the Rho family GTPases, Rac1 and Cdc42.[4][5][6][7] Activation of Rac/Cdc42 by upstream signals leads to the recruitment and activation of PAKs, which in turn phosphorylate a multitude of downstream substrates involved in cytoskeletal dynamics, cell proliferation, and survival.
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PAK kinase domain and preventing the transfer of phosphate from ATP to its substrates.[1][3]
Experimental Protocols
Determination of Biochemical IC50 Values (Z'-LYTE™ Kinase Assay)
The inhibitory potency of this compound against PAK isoforms was determined using the Z'-LYTE™ Kinase Assay, a fluorescence-based, coupled-enzyme format.[8][9][10]
Principle: This assay measures kinase activity by quantifying the phosphorylation of a synthetic peptide substrate. The peptide is labeled with two fluorophores, creating a FRET (Förster Resonance Energy Transfer) pair. A site-specific protease in the development reagent cleaves only the non-phosphorylated peptide, disrupting FRET. The ratio of the two fluorescence emissions is used to calculate the percentage of phosphorylation.
Detailed Methodology:
-
Reaction Setup: In a 384-well plate, combine the PAK enzyme (e.g., 20 pM for PAK1), a FRET peptide substrate (e.g., Ser/Thr 19 at 2 µM), and various concentrations of this compound in a kinase buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA).[8]
-
Initiation: Initiate the kinase reaction by adding ATP (e.g., 160 µM for PAK1).[8]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow for peptide phosphorylation.[8]
-
Development: Add the Z'-LYTE™ Development Reagent, which contains a site-specific protease that cleaves non-phosphorylated peptides. Incubate for 60 minutes at room temperature.[8][10]
-
Stopping the Reaction: Add a Stop Reagent to terminate the development reaction.
-
Detection: Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio and determine the percentage of phosphorylation. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Determination of Cellular IC50 (Western Blot for PAK Autophosphorylation)
The cellular potency of this compound is assessed by measuring the inhibition of PAK autophosphorylation in a cellular context.
Principle: Activated PAKs undergo autophosphorylation at specific serine or threonine residues (e.g., Ser144 on PAK1).[11] This phosphorylation event can be detected by Western blotting using a phospho-specific antibody. A decrease in the phospho-PAK signal in the presence of this compound indicates inhibition of its kinase activity.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SC4 Schwann cells) and treat with a dose range of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-PAK1 (Ser144)/PAK2 (Ser141) (e.g., Cell Signaling Technology #2606) overnight at 4°C.[11] A primary antibody against total PAK or a loading control (e.g., actin) should be used on a separate blot or after stripping the phospho-antibody to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities for phospho-PAK and the loading control. Normalize the phospho-PAK signal to the loading control and plot the normalized values against the this compound concentration to estimate the cellular IC50.
Conclusion
This compound is a highly potent and selective inhibitor of Group I PAK kinases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the role of PAK signaling in various disease models and for those involved in the development of PAK-targeted therapies. The detailed methodologies for assessing both biochemical and cellular activity will aid in the design and interpretation of future studies involving this compound and other PAK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAK and other Rho-associated kinases – effectors with surprisingly diverse mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signals from the Ras, Rac, and Rho GTPases Converge on the Pak Protein Kinase in Rat-1 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | RAC1 and CDC42 activate PAK2 [reactome.org]
- 8. biorxiv.org [biorxiv.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Phospho-PAK1 (Ser144)/PAK2 (Ser141) Antibody | Cell Signaling Technology [cellsignal.com]
In Vitro Characterization of FRAX597: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of FRAX597, a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs). The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, serves as a comprehensive resource for professionals engaged in oncology research and drug development.
Introduction
This compound is a small-molecule pyridopyrimidinone identified through high-throughput screening as a potent, ATP-competitive inhibitor of the Group I PAKs (PAK1, PAK2, and PAK3).[1][2] These kinases are crucial downstream effectors of the Rac/Cdc42 small G-proteins and are implicated in tumorigenesis in various cancers, including those associated with Neurofibromatosis type 2 (NF2).[1][2] this compound's mechanism involves a unique binding mode, where a phenyl ring traverses the gatekeeper residue, positioning a thiazole moiety into the back cavity of the ATP binding site, a feature that contributes to its potency and selectivity.[1][2] This document summarizes the key biochemical and cellular activities of this compound.
Biochemical Profile
The biochemical activity of this compound has been primarily assessed through its inhibitory effects on kinase activity.
Potency against Group I PAKs
This compound demonstrates high potency against the three members of the Group I PAK family. Its half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating a strong inhibitory effect.
| Kinase Target | IC50 (nM) |
| PAK1 | 8[3], 7.7[4] |
| PAK2 | 13[3], 12.8[4] |
| PAK3 | 19[3], 19.3[4] |
Kinase Selectivity Profile
This compound exhibits significant selectivity for Group I PAKs over Group II PAKs and a broader panel of human kinases. While highly selective, at higher concentrations, it can inhibit other kinases.
Selectivity against Group II PAKs
| Kinase Target | IC50 (µM) | Percent Inhibition (100 nM) |
| PAK4 | >10[1][5] | 0%[3] |
| PAK6 | >10[4] | 23%[3] |
| PAK7 | >10[4] | 8%[3] |
Inhibitory Activity Against Other Kinases (at 100 nM)
| Kinase Target | Percent Inhibition |
| CSF1R | 91%[1][3] |
| PAK2 | 93%[1][3] |
| YES1 | 87%[1][3] |
| TEK | 87%[1][3] |
| PAK1 | 82%[1][3] |
| RET | 82%[1][3] |
Cellular Activity
This compound has been shown to effectively inhibit the proliferation and survival of various cancer cell lines in vitro, particularly those dependent on PAK signaling.
Anti-proliferative Effects
The inhibitor has demonstrated potent anti-proliferative activity in several cancer cell models.
| Cell Line | Cancer Type | IC50 (µM) / Effect |
| SC4 Nf2-null | Schwannoma | Dramatically impaired proliferation at 1 µM[1][6] |
| Ben-Men1 | Benign Meningioma | 3 µM[3] |
| KT21-MG1 | Malignant Meningioma | 0.4 µM[3] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Synergistic inhibition when combined with gemcitabine[7] |
Mechanism of Cellular Action
In cellular models, this compound's primary mechanism involves the inhibition of PAK autophosphorylation, which is a necessary step for kinase activation.[1] In NF2-deficient schwannoma cells, treatment with this compound leads to a G1 phase cell cycle arrest without inducing a sub-G1 population, suggesting it primarily impacts cell proliferation rather than inducing cell death.[1][4] Furthermore, this compound has been shown to inhibit the migration and invasion of pancreatic cancer cells.[7][8]
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on PAK1 disrupts downstream signaling cascades critical for cell growth and survival.
Caption: this compound inhibits Group I PAKs, blocking downstream signaling.
Caption: Workflow for determining cellular anti-proliferative IC50.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Assay (IC50 Determination)
This protocol is based on the Z'-LYTE® biochemical assay format used to determine the biochemical IC50 values of this compound.
-
Assay Principle: This is a fluorescence-based, coupled-enzyme format that measures kinase activity.
-
Reagents: Recombinant kinase domains (PAK1, PAK2, PAK3, etc.), appropriate peptide substrate, ATP, and Z'-LYTE® detection reagents.
-
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
In a suitable microplate, add the kinase and peptide substrate to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the kinase reaction and add the Z'-LYTE® development reagent.
-
Incubate to allow for the development of the fluorescent signal.
-
Read the plate on a fluorescence microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.[1][3]
-
Cell Proliferation Assay
This protocol describes the method used to assess the effect of this compound on the proliferation of SC4 Nf2-null Schwann cells.
-
Cell Line: SC4 Nf2-null Schwann cells.
-
Procedure:
-
Plate 30,000 cells per well in 12-well dishes in triplicate.[3][5]
-
Allow cells to adhere overnight.
-
Treat cells with this compound (e.g., 1 µM) or DMSO as a vehicle control.[1][5]
-
Replace the cell growth media containing the respective treatment daily for 4 days.[3]
-
At indicated time points (e.g., daily for 96 hours), trypsinize the cells from individual wells.
-
Plot cell number versus time to visualize the effect on proliferation.
-
Western Blot Analysis for PAK Autophosphorylation
This method is used to determine the cellular IC50 of this compound by measuring the inhibition of PAK1 activation.
-
Cell Line: SC4 Nf2-null Schwann cells.
-
Procedure:
-
Treat cultured SC4 cells with an escalating dose of this compound for 2 hours.[1]
-
Lyse the cells using RIPA lysis buffer (50 mm Tris-HCl, pH 7.5) supplemented with protease and phosphatase inhibitors.[1]
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Separate equal amounts of protein extracts by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against phospho-PAK1 (Ser-144).[1]
-
Incubate with a corresponding secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the blot with an antibody for total PAK1 and a loading control (e.g., Actin) to ensure equal protein loading.[1]
-
Cell Cycle Analysis
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
-
Cell Line: SC4 Nf2-null Schwann cells.
-
Procedure:
-
Treat cells with this compound or DMSO control for the desired duration.
-
Harvest the cells by trypsinization and wash once with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubating overnight at 4°C.[5]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in propidium iodide (PI) staining buffer (containing 50 µg/mL PI and 250 mg/mL RNase A in PBS).[5]
-
Incubate the cells at 4°C in the dark overnight.[5]
-
Analyze the DNA content of the cells by flow cytometry (FACS).[1]
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a highly potent and selective inhibitor of Group I PAKs, demonstrating significant anti-proliferative and anti-migratory effects in various cancer cell models in vitro. Its well-characterized biochemical profile, cellular activities, and defined mechanism of action establish it as a valuable tool for cancer research and a promising scaffold for the development of therapeutics targeting PAK-driven malignancies.[1][2]
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. p21-Activated Kinase Inhibitor III, this compound | 1286739-19-2 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
FRAX597: A Technical Guide to Investigating PAK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of FRAX597, a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs). This document details its mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for its application in studying PAK signaling pathways, making it an essential resource for researchers in oncology, neurofibromatosis, and related fields.
Introduction to this compound and PAK Signaling
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical effectors of the Rho GTPases, Rac1 and Cdc42.[1][2] They are divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Group I PAKs are implicated in a myriad of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[3][4] Dysregulation of PAK signaling is frequently observed in various cancers, making these kinases attractive therapeutic targets.[3][5]
This compound is a pyridopyrimidinone-based, ATP-competitive inhibitor that demonstrates high potency and selectivity for Group I PAKs.[6] Its ability to specifically inhibit PAK1, PAK2, and PAK3 allows for the precise dissection of their roles in normal physiology and disease.
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against PAK isoforms and its effects on cellular processes.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase | IC50 (nM) | Assay Type | Reference |
| PAK1 | 8 | Biochemical | [6] |
| PAK2 | 13 | Biochemical | [6] |
| PAK3 | 19 | Biochemical | [6] |
| PAK4 | >10,000 | Biochemical | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | IC50 / Concentration | Reference |
| Nf2-null Schwann cells (SC4) | Proliferation | Inhibition | ~70 nM (cellular IC50 for p-PAK1 inhibition) | [6] |
| Nf2-null Schwann cells (SC4) | Cell Cycle | G1 Arrest | 1 µM | [6] |
| Pancreatic Cancer Cell Lines | Proliferation, Migration, Invasion | Inhibition | Not specified | [7] |
| T-LBL cell lines (Jurkat, SUP-T1, CCRF-CEM) | Cell Viability | Inhibition | Dose-dependent |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the application of this compound.
PAK Signaling Pathway
The following diagram illustrates the canonical Rac/Cdc42/PAK signaling cascade, highlighting the point of intervention for this compound.
Figure 1: Simplified PAK Signaling Pathway and this compound Inhibition.
Experimental Workflow: Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the effects of this compound in a cancer cell line.
Figure 2: General Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key experiments utilizing this compound.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium or appropriate buffer
-
For in vivo studies: PEG300, Tween-80, Saline, or 20% SBE-β-CD in Saline[8]
Procedure:
-
Stock Solution (In Vitro):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the powder is completely dissolved.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.[8]
-
-
Working Solution (In Vitro):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentrations using pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.
-
-
Formulation for In Vivo Oral Administration (Example): [8]
-
To prepare a 1.43 mg/mL suspension, first create a 14.3 mg/mL stock in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.
-
Alternatively, a clear solution can be prepared by adding 100 µL of the 14.3 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[8]
-
Note: Prepare fresh for each day of dosing.
-
Western Blot Analysis of PAK Phosphorylation
This protocol is designed to assess the inhibition of PAK autophosphorylation (a marker of its activation) in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer supplemented with phosphatase and protease inhibitors[6]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[9]
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1/2) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total PAK1 and a loading control to ensure equal protein loading.
Cell Proliferation Assay
This protocol measures the effect of this compound on cell growth over time.
Materials:
-
Cells of interest
-
This compound
-
12-well or 96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and a hemocytometer or an automated cell counter.
Procedure:
-
Cell Seeding: Seed a specific number of cells (e.g., 30,000 cells/well for a 12-well plate) in triplicate for each condition and time point.[6]
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentration of this compound or DMSO. Replace the medium with fresh treatment daily.[6]
-
Cell Counting: At specified time points (e.g., 24, 48, 72, 96 hours), trypsinize the cells from one set of triplicate wells for each condition.
-
Data Analysis: Count the number of viable cells. Plot the cell number against time for each treatment condition to generate growth curves.
Transwell Cell Migration and Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
Preparation of Inserts:
-
For the invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.[10] For the migration assay, no coating is needed.
-
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the transwell plate.
-
Add the cell suspension in serum-free medium with the respective treatments to the upper chamber (the insert).
-
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion but not proliferation (e.g., 12-48 hours, depending on the cell type).
-
Quantification:
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each membrane.
-
-
Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.
In Vivo Tumor Growth Inhibition Study in a Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Tumor cells (e.g., luciferase-tagged for bioluminescence imaging)
-
This compound formulation for oral gavage
-
Vehicle control formulation
-
Calipers or bioluminescence imaging system for tumor monitoring
Procedure:
-
Tumor Cell Implantation:
-
Inject a suspension of tumor cells subcutaneously or orthotopically into the mice. For example, for an orthotopic model of NF2, luciferase-tagged Nf2-null schwannoma cells can be injected into the sciatic nerve.[6]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Tumor Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice a week) or monitor tumor progression using bioluminescence imaging.[6]
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 14 days).[6]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target engagement).
-
Compare the tumor growth rates and final tumor weights between the treated and control groups.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of Group I PAKs in cellular signaling. Its high potency and selectivity, combined with oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the therapeutic potential of targeting PAK signaling in various diseases. As with any inhibitor, careful experimental design, including appropriate controls and dose-response studies, is essential for obtaining robust and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
FRAX597: A Technical Guide to its Role in Inhibiting Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
FRAX597 is a potent, orally available small-molecule inhibitor targeting the p21-activated kinases (PAKs).[1][2] PAKs are a family of serine/threonine kinases that act as critical effectors for the Rho family of small GTPases, Rac1 and Cdc42.[1][3] These kinases are pivotal in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[4][5] Notably, the aberrant activation of PAKs, particularly the Group I isoforms (PAK1, PAK2, and PAK3), is frequently implicated in the pathogenesis of various cancers, promoting tumorigenesis, invasion, and metastasis.[1][5][6] this compound has emerged as a valuable tool for dissecting the roles of Group I PAKs and as a potential therapeutic agent for diseases characterized by dysregulated PAK signaling, such as Neurofibromatosis Type 2 (NF2) and various cancers.[1][2][6] This guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on cell migration and invasion, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Mechanism of Action
This compound functions as a highly potent, ATP-competitive inhibitor of Group I PAKs.[1][7] Its unique chemical structure, featuring a pyridopyrimidinone core, allows it to bind to the ATP-binding pocket of the kinase domain.[1][2] Crystallographic studies of the this compound/PAK1 complex have revealed that a phenyl ring of the inhibitor traverses the gatekeeper residue and positions a thiazole group into the back cavity of the ATP binding site, a region infrequently targeted by kinase inhibitors.[1][2] This binding mode contributes to its high potency and selectivity for Group I PAKs over Group II PAKs (PAK4, PAK5, PAK6).[1]
While highly selective for Group I PAKs, at higher concentrations, this compound can exhibit inhibitory activity against other kinases. Kinase profiling studies have shown significant inhibition (>80% at 100 nM) of YES1, RET, CSF1R, and TEK.[1][7] However, studies in cell lines that do not express these off-target kinases have confirmed that the primary effects of this compound on cell proliferation and migration are mediated through the inhibition of Group I PAKs.[1]
Role in Cell Migration and Invasion
Cell migration is a complex, multi-step process involving dynamic reorganization of the actin cytoskeleton, formation and turnover of focal adhesions, and generation of contractile forces.[8][9] PAK kinases, as key effectors of Rac1 and Cdc42, are central regulators of these events.[1][4] They influence the actin cytoskeleton by phosphorylating and regulating proteins such as LIM kinase (LIMK) and cofilin, and they control focal adhesion dynamics through interactions with proteins like paxillin and FAK.[5][9][10]
By inhibiting Group I PAKs, this compound disrupts these critical cellular processes, leading to a significant reduction in cell migration and invasion.[6] Inhibition of PAKs by this compound has been shown to abolish F-actin flow, displace myosin IIA from the leading edge of migrating cells, and decrease the turnover of focal adhesions.[9] This culminates in impaired protrusive activity and a loss of directional cell movement.[9] These effects have been demonstrated in various cancer cell lines, including those from pancreatic cancer and NF2-associated schwannomas.[1][6]
Signaling Pathways Modulated by this compound
The primary signaling cascade inhibited by this compound is the Rac/Cdc42 pathway. In this pathway, extracellular signals activate the small GTPases Rac and Cdc42, which then bind to and activate PAKs.[1] Activated PAKs, in turn, phosphorylate a wide array of downstream substrates that regulate cytoskeletal organization and cell motility.[5]
Furthermore, PAKs are known to be integrated into other major signaling networks that drive cell proliferation and survival, such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT pathways.[1][5] For instance, PAK1 can interfere with the activation of the MAPK cascade and has been shown to be involved in AKT- and HIF1α-dependent pathways in pancreatic cancer.[1][6] By inhibiting PAK1, this compound can indirectly modulate these interconnected pathways, contributing to its anti-proliferative and anti-tumorigenic effects.[1][6][11]
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p21-Activated Kinase: Role in Gastrointestinal Cancer and Beyond [mdpi.com]
- 6. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Neurofibromatosis Type 2 and the Role of p21-Activated Kinases
An In-depth Technical Guide on FRAX597 in Neurofibromatosis Type 2 Research
Neurofibromatosis type 2 (NF2) is an autosomal dominant genetic disorder characterized by the development of multiple tumors in the central nervous system, including schwannomas, meningiomas, and ependymomas.[1][2] The disorder is caused by mutations in the NF2 gene, which encodes a tumor suppressor protein called Merlin.[3][4] One of the well-established functions of Merlin is the negative regulation of the p21-activated kinases (PAKs), a family of serine/threonine kinases that are downstream effectors of the small GTPases Rac and Cdc42.[1][4][5] In the absence of functional Merlin, group I PAKs (PAK1, PAK2, and PAK3) become hyperactivated, leading to increased cell proliferation, survival, and motility, which contributes to tumorigenesis.[4][6][7] This direct link between Merlin deficiency and PAK hyperactivation has identified the PAKs as promising therapeutic targets for NF2-associated tumors.[3][7]
This compound: A Potent Group I PAK Inhibitor
This compound is a small-molecule pyridopyrimidinone identified through high-throughput screening as a potent, orally available, and ATP-competitive inhibitor of group I PAKs.[3][7] Its inhibitory activity is highly specific for PAK1, PAK2, and PAK3, with minimal effect on group II PAKs.[7] The crystallographic structure of this compound in complex with PAK1 reveals that it binds to the ATP-binding site, with a portion of the molecule extending into a back cavity, a feature that contributes to its potency and selectivity.[3][7]
Biochemical Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) of this compound against the group I PAKs have been determined in biochemical assays.
| Kinase | Biochemical IC50 (nM) |
| PAK1 | 8 |
| PAK2 | 13 |
| PAK3 | 19 |
| Data sourced from Licciulli et al. (2013).[7] |
Preclinical In Vitro Efficacy of this compound
The anti-proliferative effects of this compound have been evaluated in various NF2-deficient cell lines, demonstrating its potential to inhibit the growth of schwannomas and meningiomas.
Cellular Inhibitory Activity (IC50)
The IC50 values for this compound and related PAK inhibitors were determined in NF2-deficient and control cell lines after 72 hours of treatment.
| Cell Line | Description | This compound IC50 (µM) | FRAX1036 IC50 (µM) |
| Ben-Men-1 | Benign NF2-/- Meningioma | 0.393 | 1.888 |
| KT21-MG1 | Malignant NF2-/- Meningioma | 2.927 | 1.991 |
| AC07 | Arachnoid Cell (NF2+/+) | 1.178 | 1.242 |
| MN328 | Benign Meningioma (NF2+/+) | 2.807 | 4.239 |
| MN525 | Malignant Meningioma (NF2+/+) | 1.590 | 3.296 |
| SC4 | Nf2-null Schwann Cells | ~0.070* | Not Reported |
| This value represents the cellular IC50 for inhibition of PAK1 autophosphorylation, not cell viability over 72 hours.[7] | |||
| Data for meningioma and arachnoid cells sourced from Paudel et al. (2015).[1] |
Effects on Cell Proliferation, Cell Cycle, and Motility
In vitro studies have shown that this compound significantly impairs the proliferation of NF2-null schwannoma (SC4) cells.[7][8] This inhibition is associated with a cell cycle arrest in the G1 phase, as evidenced by an accumulation of cells in G1 (74% in treated vs. 50% in control) and a corresponding decrease in the S and G2/M phases.[8] Furthermore, in NF2-deficient meningioma cells, group I PAK inhibitors, including this compound, were found to suppress cell motility and invasiveness by approximately 70% in benign cells and 40% in malignant cells.[1]
Preclinical In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been validated in an orthotopic mouse model of NF2-associated schwannoma, which closely mimics the human disease.[7][9]
In Vivo Tumor Growth Inhibition
In this model, NF2-null schwannoma cells (SC4) expressing luciferase were injected into the sciatic nerves of NOD/SCID mice. After tumor establishment, mice were treated daily with this compound.
| Treatment Group | Dosage | Duration | Average Tumor Weight (g) | P-value vs. Control |
| Vehicle Control | - | 14 days | 1.87 | - |
| This compound | 100 mg/kg | 14 days | 0.55 | 0.0001 |
| Data sourced from Licciulli et al. (2013).[7][9] |
Bioluminescence imaging confirmed a significantly slower rate of tumor growth in the this compound-treated group compared to the vehicle-treated controls (p=0.0002).[7][9] These results demonstrate the potent anti-tumor effects of this compound in a relevant in vivo setting.[7]
Signaling Pathways and Experimental Workflows
Merlin/PAK Signaling Pathway in NF2
The loss of the NF2 tumor suppressor, Merlin, leads to the constitutive activation of Rac/Cdc42, which in turn hyperactivates group I PAKs. Activated PAK1 phosphorylates downstream targets such as MEK1 and RAF-1, activating the RAF/MEK/ERK pathway, and also influences other pro-tumorigenic signaling cascades.[6] this compound acts by directly inhibiting the kinase activity of PAK1/2/3, thereby blocking these downstream signals.
Caption: Merlin/PAK signaling pathway and the inhibitory action of this compound.
In Vitro Experimental Workflow
The typical workflow for assessing the efficacy of this compound in cell culture involves cell treatment followed by assays for viability, cell cycle distribution, and protein analysis.
Caption: Standard workflow for in vitro evaluation of this compound.
In Vivo Orthotopic Model Workflow
The in vivo efficacy of this compound is tested using an orthotopic schwannoma model, which involves tumor cell implantation, treatment, and monitoring.
Caption: Workflow for the in vivo orthotopic schwannoma model study.
Detailed Experimental Protocols
In Vitro Cell Proliferation and Viability Assays
-
Cell Lines: NF2-null human schwannoma (HEI-193), NF2-null murine schwannoma (SC4), benign NF2-/- meningioma (Ben-Men-1), and malignant NF2-/- meningioma (KT21-MG1) cells are commonly used.[1][6][7]
-
Seeding: Cells are seeded in 6-well or 96-well plates at a density of approximately 0.3 x 10^6 cells per well for 6-well plates.[6]
-
Treatment: The following day, cells are treated with this compound at various concentrations or with DMSO as a vehicle control.[6][7] For proliferation assays, treatment is often continued for 72 to 96 hours.[1][8]
-
Analysis: Cell viability can be assessed using an MTT assay or by direct cell counting using a hemocytometer.[1][8] For IC50 determination, data is plotted as the percentage of viable cells relative to the DMSO control.[1]
Western Blot Analysis for PAK Phosphorylation
-
Treatment: Cells are treated with this compound for a short duration (e.g., 2 hours) to assess the direct impact on signaling.[6][7]
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies against phospho-PAK1 (Ser-144) to detect active PAK1, and total PAK1 or actin as loading controls.[7]
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
In Vivo Orthotopic Schwannoma Model
-
Animal Model: NOD/SCID mice are typically used for these xenograft studies.[9]
-
Cell Preparation: NF2-null SC4 schwannoma cells are engineered to express luciferase (SC4/pLuc-mCherry) for in vivo imaging.[9]
-
Implantation: Approximately 5 x 10^4 cells are injected directly into a myelinated nerve, such as the sciatic nerve, of the mice.[8][9]
-
Drug Formulation and Administration: this compound is formulated for administration. While the specific formulation for this compound in the key schwannoma study isn't detailed, a related compound, FRAX1036, was formulated in 20% (2-hydroxypropyl)-β-cyclodextrin in 50 mM citrate buffer (pH 3.0) for daily oral gavage.[6] this compound was administered daily at 100 mg/kg.[7][9]
-
Tumor Monitoring: Tumor progression is monitored non-invasively using bioluminescence imaging (BLI) at regular intervals (e.g., every 3 days).[9] The total flux (photons/second) is quantified to measure tumor burden.[7]
-
Endpoint Analysis: At the end of the treatment period (e.g., 14 days), animals are euthanized, and tumors are excised and weighed.[7][9]
Conclusion and Future Perspectives
The preclinical data for this compound strongly support the inhibition of group I PAKs as a viable therapeutic strategy for NF2-associated tumors. This compound has demonstrated potent and specific activity against NF2-deficient schwannoma and meningioma cells, both in vitro and in vivo.[1][7] It effectively inhibits cell proliferation by inducing G1 cell cycle arrest and reduces tumor growth in a clinically relevant animal model.[7][8]
However, it is important to note the challenges observed with other PAK inhibitors. For instance, a related pan-group I PAK inhibitor, FRAX1036, showed efficacy in vitro but had insignificant effects in a genetically engineered mouse model of NF2, suggesting potential issues with in vivo potency or pharmacokinetics.[4][6] Furthermore, some PAK inhibitors have been associated with cardiovascular toxicity, which has led to the termination of clinical studies.[8] While the preclinical profile of this compound is promising, further investigation into its long-term safety, tolerability, and pharmacokinetic properties is essential before it can be advanced into clinical trials for NF2 patients.
References
- 1. Group I Paks as therapeutic targets in NF2-deficient meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbtn.org [cbtn.org]
- 3. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A clue to the therapy of neurofibromatosis type 2: NF2/merlin is a PAK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FRAX597 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
FRAX597 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which are crucial downstream effectors of Rac/Cdc42 signaling.[1] These kinases are implicated in a variety of cellular processes fundamental to cancer progression, including proliferation, survival, and motility.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, most notably in neurofibromatosis type 2 (NF2)-associated schwannomas and pancreatic cancer. This document provides detailed protocols for in vivo experimental setups using this compound, data presentation guidelines, and visualizations of the targeted signaling pathway and experimental workflows.
Signaling Pathway and Mechanism of Action
This compound is an ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[1][2] In many cancers, the loss of the NF2 tumor suppressor gene product, Merlin, leads to the hyperactivation of PAKs.[1] this compound treatment has been shown to inhibit the autophosphorylation of PAK1, a key step in its activation.[2] Downstream of PAK1, this compound has been observed to attenuate signaling through pro-survival pathways such as AKT and the Raf-MAPK cascade.[3][4] This inhibition of critical signaling nodes leads to cell cycle arrest, primarily in the G1 phase, and a subsequent reduction in tumor cell proliferation.[2]
Caption: this compound inhibits Group I PAKs, blocking downstream AKT and MAPK signaling pathways to reduce cell proliferation and survival.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in an Orthotopic Schwannoma Model
| Parameter | Vehicle Control | This compound (100 mg/kg) | p-value | Reference |
| Animal Model | NOD/SCID Mice | NOD/SCID Mice | N/A | [2] |
| Cell Line | Nf2-/- SC4 Schwann Cells | Nf2-/- SC4 Schwann Cells | N/A | [2] |
| Treatment Duration | 14 days | 14 days | N/A | [2] |
| Tumor Growth Rate | Significantly higher | Significantly slower | p = 0.0002 | [5][6] |
| Final Tumor Weight (grams) | 1.87 | 0.55 | p = 0.0001 | [2][5] |
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in an Orthotopic Pancreatic Cancer Model
| Parameter | Control | This compound (3 mg/kg) | Gemcitabine (40 mg/kg) | This compound + Gemcitabine | Reference |
| Animal Model | Orthotopic Murine Model | Orthotopic Murine Model | Orthotopic Murine Model | Orthotopic Murine Model | [3] |
| Tumor Volume | No significant change | No significant change | Significantly reduced vs. control | Further significant reduction vs. Gemcitabine alone | [3] |
| Metastasis & Survival | N/A | N/A | N/A | Promising trend towards decreased metastasis and increased survival | [3][4] |
Experimental Protocols
Orthotopic Schwannoma Model in NOD/SCID Mice
This protocol describes the establishment of an orthotopic schwannoma model by intraneural injection of NF2-null Schwann cells into the sciatic nerve of NOD/SCID mice.[2]
Materials:
-
Nf2-/- SC4 Schwann cells transduced with a luciferase reporter gene (e.g., pLuc-mCherry)
-
NOD/SCID mice (8 weeks old)
-
Anesthesia (e.g., Ketamine/Xylazine cocktail)
-
Surgical microscope or magnifying loupes
-
Fine surgical instruments (forceps, scissors)
-
Microsyringe (e.g., Hamilton syringe) with a 33-gauge needle
-
This compound formulation
-
Vehicle control
-
Bioluminescence imaging system
Experimental Workflow:
Caption: Workflow for the orthotopic schwannoma model, from cell implantation to endpoint analysis.
Procedure:
-
Cell Preparation: Culture and harvest Nf2-/- SC4-luciferase cells. Resuspend cells in sterile PBS or appropriate medium at a concentration of 5 x 10^4 cells per 1-2 µL.
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Shave and sterilize the surgical area on the hind limb.
-
Surgical Procedure:
-
Make a small incision in the skin of the thigh to expose the underlying muscle.
-
Carefully dissect through the muscle layers to expose the sciatic nerve.
-
Under magnification, gently lift the nerve with fine forceps.
-
Using a microsyringe, slowly inject 1-2 µL of the cell suspension into the nerve sheath.[7]
-
Withdraw the needle and close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animal for recovery.
-
Tumor Growth and Treatment:
-
Confirm tumor take and randomize mice into treatment and control groups based on initial bioluminescence signal.
-
Prepare this compound formulation. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Administer this compound (e.g., 100 mg/kg) or vehicle control daily via oral gavage for 14 days.[2]
-
Monitoring and Endpoint:
Orthotopic Pancreatic Cancer Model
This protocol details the orthotopic implantation of pancreatic cancer cells into the pancreas of mice to evaluate the efficacy of this compound in combination with gemcitabine.[3]
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Anesthesia (e.g., Ketamine/Xylazine or isoflurane)
-
Sterile surgical instruments
-
Sutures
-
This compound formulation
-
Gemcitabine
-
Vehicle control
Experimental Workflow:
Caption: Workflow for the orthotopic pancreatic cancer model, including combination therapy arms.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of pancreatic cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of approximately 1 x 10^6 cells in 50 µL.[8]
-
Animal Preparation: Anesthetize the mouse and prepare the surgical site on the left abdominal wall.
-
Surgical Procedure:
-
Make a small incision through the skin and peritoneum to expose the spleen and pancreas.[9]
-
Gently exteriorize the spleen to visualize the tail of the pancreas.[9]
-
Inject the 50 µL cell suspension into the pancreatic tail using a 28-gauge or similar needle.[8]
-
Carefully return the spleen and pancreas to the abdominal cavity.[9]
-
Close the peritoneum and skin with sutures.[9]
-
-
Post-operative Care: Provide analgesia and monitor the animal for recovery.
-
Treatment Protocol:
-
After tumor establishment, randomize mice into four treatment groups: Vehicle control, this compound alone, Gemcitabine alone, and the combination of this compound and Gemcitabine.
-
Administer treatments as follows:
-
This compound: 3 mg/kg via intraperitoneal (i.p.) injection every other day.
-
Gemcitabine: 40 mg/kg via i.p. injection twice weekly.
-
-
-
Endpoint and Analysis:
-
For tumor growth studies, treat for a defined period (e.g., 30 days) and then sacrifice the animals.
-
Measure the dimensions of the tumors with calipers and calculate the volume.
-
For survival studies, monitor animals until they reach a predetermined endpoint (e.g., significant weight loss, poor health score).[3]
-
Conclusion
The provided protocols offer a framework for conducting in vivo studies with this compound in two relevant cancer models. These experiments have demonstrated the potential of this compound as a monotherapy in NF2-associated schwannomas and as a synergistic agent with standard-of-care chemotherapy in pancreatic cancer. Researchers utilizing these protocols should adapt them as necessary to comply with their institutional animal care and use committee guidelines.
References
- 1. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel imaging-compatible sciatic nerve schwannoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. 2.3. Orthotopic pancreatic tumor model [bio-protocol.org]
Application Notes: Detection of p-PAK Inhibition by FRAX597 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of FRAX597 on the phosphorylation of p21-activated kinases (PAKs) using Western blotting. This compound is a potent, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3), which are key regulators of cytoskeletal dynamics, cell motility, proliferation, and survival.[1] This protocol is designed to guide researchers in accurately quantifying the dose-dependent effects of this compound on PAK phosphorylation in a cellular context.
Data Presentation
The following table summarizes the inhibitory effects of this compound on PAK1 autophosphorylation. This data is based on studies in Nf2-null Schwann cells (SC4 cells), where PAK1 activity was assessed by monitoring the phosphorylation of Ser-144.
| This compound Concentration | Treatment Time | Target Analyte | Cellular IC50 | Reference |
| 0, 10, 30, 100, 300, 1000 nM | 2 hours | p-PAK1 (Ser-144) | ~70 nM | [1] |
Signaling Pathway
The p21-activated kinases (PAKs) are central nodes in signaling pathways that link Rho GTPases to cytoskeletal reorganization and nuclear signaling.[2] Group I PAKs are activated by the binding of small GTPases Rac1 and Cdc42. This interaction relieves autoinhibition, leading to autophosphorylation at several sites, including Threonine 423 (in the activation loop of PAK1), which is crucial for full kinase activity.[3] this compound acts as an ATP-competitive inhibitor, blocking this kinase activity and subsequent phosphorylation of downstream targets.[1] Key downstream effectors of PAK1 include LIM Kinase (LIMK), which regulates actin dynamics, and Raf-1, which is involved in cell survival pathways.[4][5]
Figure 1. This compound inhibits the PAK1 signaling pathway.
Experimental Protocols
This section details the protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in PAK phosphorylation.
Materials
-
Cell Line: e.g., SC4 cells (Nf2-null Schwann cells) or other appropriate cell line with detectable p-PAK levels.
-
This compound: Dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 7.5, 1% Nonidet P-40, 0.25% sodium deoxycholate, 150 mM NaCl, 1 mM EGTA) supplemented with protease and phosphatase inhibitors (e.g., 1 mM sodium orthovanadate, 1 mM NaF, and a protease inhibitor cocktail).[1]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. A final DMSO concentration should be kept constant across all treatments, including the vehicle control (e.g., 0.1%).
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 2 hours).[1]
-
-
Protein Extraction:
-
After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and add SDS-PAGE loading buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-PAK (e.g., anti-p-PAK1 Thr423/PAK2 Thr402 at 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
(Optional but Recommended): To confirm equal protein loading, the membrane can be stripped and re-probed for total PAK and/or a housekeeping protein like actin or tubulin.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on p-PAK levels.
Figure 2. Western blot workflow for p-PAK detection.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody (#2601) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Viability Following FRAX597 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FRAX597, a potent and selective inhibitor of Group I p21-activated kinases (PAKs), in cell viability assays. This document outlines the mechanism of action of this compound, its impact on key signaling pathways, and detailed protocols for assessing its effects on cell proliferation and viability.
Introduction to this compound
This compound is a small molecule, ATP-competitive inhibitor targeting the Group I PAKs: PAK1, PAK2, and PAK3.[1] These kinases are crucial downstream effectors of the Rho family small GTPases, Rac and Cdc42, and play a significant role in various cellular processes, including cell proliferation, survival, and motility.[2][3][4] Dysregulation of PAK signaling is implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.[3][5] this compound has demonstrated anti-proliferative activity in various cancer cell lines, notably in models of Neurofibromatosis Type 2 (NF2)-associated schwannomas.[2][6] Its mechanism of action primarily involves the induction of cell cycle arrest, particularly at the G1 phase, rather than direct induction of apoptosis.[2]
Data Presentation: Efficacy of this compound on Cell Viability
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound in different cell lines. This data provides a reference for selecting appropriate concentration ranges for your experiments.
| Cell Line | Assay Type | Parameter | Value | Reference |
| PAK1 (cell-free) | Kinase Assay | IC50 | 8 nM | [1] |
| PAK2 (cell-free) | Kinase Assay | IC50 | 13 nM | [1] |
| PAK3 (cell-free) | Kinase Assay | IC50 | 19 nM | [1] |
| Nf2-null SC4 Schwann cells | Proliferation Assay | - | 1 µM (daily for 4 days) | [2][7] |
| Benign meningioma (Ben-Men1) | Proliferation/Motility Assay | - | 3 µM (72h) | [1] |
| Malignant meningioma (KT21-MG1) | Proliferation/Motility Assay | - | 0.4 µM (72h) | [1] |
| NF2-deficient meningioma | Proliferation Assay | EC50 | 0.4 - 2.9 µM | [8] |
Key Signaling Pathway Modulated by this compound
This compound exerts its effects by inhibiting Group I PAKs, which are central nodes in multiple signaling cascades that promote cell growth and survival. The diagram below illustrates the primary pathway affected by this compound.
Experimental Protocols
This section provides a detailed methodology for a colorimetric cell viability assay (MTT assay) to assess the effect of this compound. This protocol can be adapted for other similar assays like XTT, MTS, or WST-1.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the general workflow for assessing cell viability after this compound treatment.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Also, include wells with medium only (no cells) for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50:
-
Plot the percentage viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Important Considerations:
-
Cell Line Specificity: The optimal cell seeding density and incubation times may vary between different cell lines. It is recommended to optimize these parameters for your specific cell line.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically <0.5%).
-
Assay Linearity: Confirm that the cell number is within the linear range of the chosen viability assay.
-
Alternative Assays: For suspension cells or to assess different aspects of cell health, consider alternative viability assays such as Trypan Blue exclusion, CellTiter-Glo® (ATP measurement), or Annexin V/PI staining for apoptosis.[9][10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 6. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Preclinical Cancer Research: Utilizing FRAX597 in Mouse Xenograft Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FRAX597 is a potent and selective, ATP-competitive small molecule inhibitor of Group I p21-activated kinases (PAKs), with notable selectivity for PAK1.[1] PAKs are crucial downstream effectors of the Rac/Cdc42 small G-proteins and are implicated in tumorigenesis across various cancers, including breast and lung carcinomas.[1][2] Dysregulation of the PAK1 signaling pathway is closely associated with cancer cell proliferation, metastasis, and drug resistance, making it a promising therapeutic target. This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models, particularly in neurofibromatosis type 2 (NF2)-associated schwannomas and pancreatic cancer, by impeding tumor cell proliferation and growth.[2][3] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in mouse xenograft studies.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting Group I PAKs (PAK1, PAK2, and PAK3).[1] PAK1, a central node in multiple oncogenic signaling pathways, is a key target.[4] Upon activation by small GTPases like Rac and Cdc42, PAK1 influences a variety of cellular processes that are critical for cancer progression.[5]
Key signaling pathways modulated by PAK1 and consequently inhibited by this compound include:
-
Ras/MAPK Pathway: PAK1 can phosphorylate components of this pathway, such as c-RAF and MEK1, promoting cell proliferation.[5]
-
PI3K/AKT Pathway: PAK1 is known to activate the AKT pathway, which is crucial for cell survival and resistance to apoptosis.[5]
-
Wnt/β-catenin Pathway: Activation of this pathway by PAK1 has been implicated in cancer cell proliferation and resistance to certain chemotherapies.
-
Cytoskeletal Dynamics: PAKs play a significant role in regulating the actin cytoskeleton, which is essential for cell motility, invasion, and metastasis.[4]
By inhibiting PAK1, this compound disrupts these critical signaling cascades, leading to decreased cancer cell proliferation, survival, and motility.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SC4 | NF2-deficient Schwannoma | IC50 (cellular) | ~70 nM | |
| BxPC-3 | Pancreatic Cancer | IC50 (proliferation) | 650 nM | [6] |
| PANC-1 | Pancreatic Cancer | IC50 (proliferation) | 2.0 µM | [6] |
| MiaPaCa-2 | Pancreatic Cancer | IC50 (migration/invasion) | 105 nM | [6] |
| Pan02 | Pancreatic Cancer | IC50 (migration/invasion) | 605 nM | [6] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model of NF2-Associated Schwannoma
| Xenograft Model | Treatment | Dosing Schedule | Duration | Endpoint | Result | p-value | Reference |
| Orthotopic SC4 (Nf2-null schwannoma cells) | Vehicle Control | Daily | 14 days | Average Tumor Weight | 1.87 g | 0.0001 | |
| This compound (100 mg/kg) | Daily | 14 days | Average Tumor Weight | 0.55 g |
Note on Pancreatic Cancer Xenograft Studies: In an orthotopic murine model of pancreatic cancer, this compound administered in combination with gemcitabine resulted in a synergistic inhibition of tumor growth. While specific tumor volume measurements over time were not detailed in the available literature, the combination therapy led to a "further significant reduction in tumour volume" compared to gemcitabine alone.[3][7]
Experimental Protocols
Protocol 1: Orthotopic Mouse Xenograft Model of NF2-Associated Schwannoma
This protocol is based on methodologies described for establishing schwannoma tumors to test the efficacy of this compound.
1. Cell Culture:
- Culture SC4 (Nf2-null) schwannoma cells, engineered to express luciferase for in vivo imaging, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
- Use immunodeficient mice, such as NOD/SCID mice, aged 6-8 weeks.
3. Tumor Implantation:
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Surgically expose the sciatic nerve.
- Inject 5 x 10^4 SC4/pLuc-mCherry cells in a small volume (e.g., 2 µL) of sterile PBS directly into the nerve using a fine-gauge needle.
- Suture the incision and allow the animal to recover.
4. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth via bioluminescence imaging (BLI) starting approximately 10 days post-implantation.
- Once tumors are established and reach a predetermined size (based on BLI signal), randomize mice into treatment and control groups.
5. This compound Administration:
- Prepare this compound at a concentration of 100 mg/kg in a suitable vehicle.
- Administer the drug daily via oral gavage or another appropriate route as determined by the specific formulation.
- Administer the vehicle alone to the control group.
6. Efficacy Assessment:
- Monitor tumor progression every 3 days using BLI. Quantify the total flux (photons/second) from the tumor region.
- At the end of the treatment period (e.g., 14 days), euthanize the mice.
- Excise the tumors and measure their weight and volume.
Protocol 2: Orthotopic Mouse Xenograft Model of Pancreatic Cancer
This protocol outlines a general procedure for establishing an orthotopic pancreatic cancer model to evaluate this compound, potentially in combination with other agents like gemcitabine.[7]
1. Cell Culture:
- Culture a human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2, or BxPC-3) in the recommended medium (typically DMEM or RPMI-1640 with 10% FBS).
2. Animal Model:
- Use athymic nude mice, aged 6-8 weeks.
3. Tumor Implantation:
- Anesthetize the mouse.
- Make a small incision in the left abdominal wall to expose the pancreas.
- Inject 1 x 10^6 pancreatic cancer cells in a 1:1 mixture of sterile PBS and Matrigel (total volume ~50 µL) into the tail of the pancreas.
- Close the incision with sutures.
4. Treatment Regimen:
- Allow tumors to establish for a designated period (e.g., 7-10 days).
- Randomize mice into the following groups:
- Vehicle Control
- This compound alone
- Gemcitabine alone
- This compound and Gemcitabine combination
- Administer treatments as per the desired dosing schedule and route.
5. Efficacy Assessment:
- Monitor tumor volume using calipers for subcutaneous models or an imaging modality like high-resolution ultrasound or BLI (if using luciferase-expressing cells) for orthotopic models.
- Measure body weight regularly to assess toxicity.
- At the study endpoint, euthanize the animals, and excise and weigh the tumors.
Mandatory Visualizations
Signaling Pathway of PAK1 Inhibition by this compound
Caption: this compound inhibits PAK1, blocking multiple oncogenic signaling pathways.
Experimental Workflow for a Mouse Xenograft Study
Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting P21-activated kinase suppresses proliferation and enhances chemosensitivity in T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Additional file 2: Figure S2. of this compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - Springer Nature - Figshare [springernature.figshare.com]
- 6. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FRAX597 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FRAX597 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), with particularly high affinity for PAK1. PAKs are key signaling nodes downstream of Rac/Cdc42 GTPases and are implicated in various oncogenic processes, including cell proliferation, survival, motility, and invasion. The rationale for combining this compound with conventional chemotherapy lies in the potential for synergistic anti-tumor effects. By inhibiting PAK1-mediated survival and migratory pathways, this compound can potentially enhance the cytotoxic effects of chemotherapeutic agents and overcome mechanisms of drug resistance. These notes provide an overview of the preclinical data and protocols for utilizing this compound in combination with standard chemotherapy agents in pancreatic and triple-negative breast cancer models.
Data Presentation
In Vitro Synergy of PAK1 Inhibition with Chemotherapy
The combination of PAK1 inhibitors with standard-of-care chemotherapeutic agents has demonstrated synergistic effects in reducing cancer cell viability across different cancer types.
Table 1: Synergistic Activity of this compound and Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Gemcitabine IC50 (nM) | Combination Index (CI) |
| PANC-1 | 2.0 | 26-39 | < 1 (Synergistic)[1] |
| MiaPaCa-2 | 0.105 (migration) | 28-29 | < 1 (Synergistic)[1] |
| BxPC-3 | 0.65 | 5 | < 1 (Synergistic)[1] |
| Pan02 | 0.605 (migration) | 80 | < 1 (Synergistic)[1] |
Table 2: Synergistic Activity of PAK1 Inhibitor (NVS-PAK1) with Chemotherapy in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Chemotherapeutic Agent | Combination Index (CI) |
| BT549 | Doxorubicin | < 1 (Synergistic) |
| BT549 | Paclitaxel | < 1 (Synergistic) |
| MDA-MB-231 | Doxorubicin | < 1 (Synergistic) |
| MDA-MB-231 | Paclitaxel | < 1 (Synergistic) |
| MDA-MB-231 | Docetaxel | < 1 (Synergistic) |
| MDA-MB-231 | Methotrexate | < 1 (Synergistic) |
| MDA-MB-231 | Epirubicin | < 1 (Synergistic) |
| 4T1 | Doxorubicin | < 1 (Synergistic) |
| 4T1 | Paclitaxel | < 1 (Synergistic) |
| 4T1 | Methotrexate | < 1 (Synergistic) |
Note: Data for TNBC is based on the PAK1 inhibitor NVS-PAK1, which shares a similar target profile with this compound. This compound has also shown synergy with doxorubicin (CI=0.7) and paclitaxel (CI=0.2) in TNBC cell lines.[2]
In Vivo Tumor Growth Inhibition
Preclinical studies in orthotopic mouse models have validated the enhanced anti-tumor efficacy of combining PAK1 inhibition with chemotherapy.
Table 3: Effect of NVS-PAK1 and Chemotherapy Combination on Orthotopic 4T1 TNBC Tumor Growth [2]
| Treatment Group | Average Tumor Volume (mm³) at Day 15 |
| Vehicle Control | 574.42 |
| Doxorubicin | 179.08 |
| Paclitaxel | 108.93 |
| Methotrexate | 149.36 |
| Doxorubicin + NVS-PAK1 | 53.55 |
| Paclitaxel + NVS-PAK1 | 67.14 |
| Methotrexate + NVS-PAK1 | 70.40 |
Signaling Pathway
The combination of this compound and chemotherapy targets multiple critical pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: this compound inhibits PAK1, while chemotherapy induces DNA damage, leading to synergistic apoptosis.
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic effect of this compound and chemotherapy on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., PANC-1, MiaPaCa-2, MDA-MB-231, BT549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Gemcitabine, Doxorubicin, Paclitaxel)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination at a constant ratio.
-
Treat the cells with the drug dilutions for 72 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 values for each drug alone and in combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Cell Migration Assessment: Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound and chemotherapy on cancer cell migration.
Caption: Workflow for assessing cell migration using the wound healing assay.
Protocol:
-
Seed cells (e.g., MDA-MB-231, BT549) in a 6-well plate to create a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with a fresh medium containing the desired concentrations of this compound, chemotherapy, or the combination.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 24 and 48 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion Assessment: Boyden Chamber Assay
Objective: To assess the effect of this compound and chemotherapy on the invasive potential of cancer cells.
Materials:
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cancer cells (e.g., PANC-1, MiaPaCa-2)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in a serum-free medium.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the insert. The medium should contain the desired concentrations of this compound, chemotherapy, or the combination.
-
Fill the lower chamber with a medium containing a chemoattractant.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
In Vivo Efficacy: Orthotopic Mouse Models
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a physiologically relevant tumor microenvironment.
Caption: General workflow for in vivo efficacy studies using orthotopic tumor models.
Protocol (Example for Pancreatic Cancer):
-
Surgically implant pancreatic cancer cells (e.g., PANC-1) into the pancreas of immunodeficient mice.
-
Allow tumors to grow to a predetermined size (e.g., 50-100 mm³).
-
Randomize mice into treatment cohorts: Vehicle control, this compound alone, Gemcitabine alone, and this compound + Gemcitabine.
-
Administer treatments as per the defined schedule. For example, Gemcitabine at 50 mg/kg intraperitoneally twice a week and this compound at a clinically relevant dose orally daily.
-
Measure tumor volume using calipers twice weekly and monitor the body weight of the mice.
-
At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Protocol (Example for Triple-Negative Breast Cancer):
-
Inject TNBC cells (e.g., 4T1) into the mammary fat pad of syngeneic mice (e.g., BALB/c).
-
Once tumors are established, randomize mice into treatment groups.
-
Administer treatments. For example, Doxorubicin (2 mg/kg), Paclitaxel (5 mg/kg), or Methotrexate (25 mg/kg) intraperitoneally once a week, and a PAK1 inhibitor like NVS-PAK1 orally daily.
-
Monitor tumor growth and animal health as described for the pancreatic cancer model.
-
At the study endpoint, collect tumors and other organs (e.g., lungs) to assess metastasis.
Conclusion
The combination of the PAK1 inhibitor this compound with standard chemotherapy presents a promising therapeutic strategy for cancers such as pancreatic and triple-negative breast cancer. The preclinical data strongly suggest a synergistic interaction that leads to enhanced anti-tumor activity in both in vitro and in vivo models. The protocols outlined above provide a framework for researchers to further investigate and validate the therapeutic potential of this combination approach. Careful optimization of dosages and treatment schedules will be crucial for translating these preclinical findings into clinical applications.
References
Troubleshooting & Optimization
FRAX597 Technical Support Center: Troubleshooting Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the p21-activated kinase (PAK) inhibitor, FRAX597, in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is generally considered insoluble in water and ethanol. Its primary solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1] Solubility in DMSO can vary between suppliers and batches, so it is crucial to consult the manufacturer's product data sheet.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer?
A2: Precipitation occurs because this compound is significantly less soluble in aqueous environments compared to DMSO. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the aqueous component increases, leading to the compound coming out of solution. This is a common issue with hydrophobic small molecules.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] However, the tolerance to DMSO can be cell-line dependent. It is advisable to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the most commonly reported solvent for this compound, other organic solvents have not been extensively documented for this specific compound. For similar poorly soluble kinase inhibitors, co-solvents like polyethylene glycol (PEG), or surfactants like Tween 80 have been used in formulations for in vivo studies.[3] However, their suitability for in vitro assays would require validation.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound DMSO stock in aqueous media.
Root Cause Analysis and Solutions:
-
High Final Concentration of this compound: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit.
-
Solution: Determine the kinetic solubility of this compound in your specific experimental buffer or medium. This can be done by preparing a serial dilution and observing the concentration at which precipitation first occurs.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause localized high concentrations of the compound, leading to immediate precipitation.
-
Solution: Employ a stepwise or serial dilution method. First, create an intermediate dilution of the DMSO stock in your aqueous buffer, and then add this to the final volume. This gradual decrease in solvent strength can help maintain solubility.
-
-
Low Temperature: The solubility of many compounds, including this compound, can be temperature-dependent.
-
Solution: Gently warm your aqueous medium or buffer to 37°C before adding the this compound stock solution. However, be cautious not to overheat, as this could degrade the compound or other components in your medium.
-
-
Suboptimal Solvent Concentration: The final concentration of DMSO may be too low to maintain the solubility of this compound at the desired concentration.
-
Solution: While keeping the final DMSO concentration as low as possible is crucial for cell health, a slight increase (while remaining within the tolerated limit for your cells) might be necessary. Consider preparing a more dilute DMSO stock solution, which will require adding a larger volume to your aqueous medium, thereby increasing the final DMSO concentration.
-
Advanced Solubilization Techniques (to be used with caution and validation):
-
Use of Co-solvents: For challenging compounds, the use of co-solvents in the final aqueous solution can improve solubility.
-
Example: Formulations containing small percentages of polyethylene glycol (PEG) or other biocompatible solvents might be explored. It is critical to test the effect of any co-solvent on your experimental system.
-
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5]
-
Example: Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), are often used.[5] A protocol would involve pre-complexing this compound with the cyclodextrin before adding it to the aqueous medium. Extensive validation is required to ensure the cyclodextrin itself does not interfere with the experiment.
-
-
Formulation with Surfactants: Non-ionic surfactants like Pluronic® F-68 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[6][7]
-
Example: A small amount of a surfactant could be included in the final aqueous medium. As with other additives, the potential for cellular toxicity and interference with the assay must be carefully evaluated.
-
Data Presentation
Table 1: Summary of Reported this compound Solubility
| Solvent | Solubility | Source |
| DMSO | ≥27.9 mg/mL | [1] |
| DMSO | 14 mg/mL (~25.08 mM) | [1] |
| DMSO | 5 mg/mL (~8.95 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Note: Solubility data can vary. Always refer to the manufacturer's certificate of analysis for the specific lot you are using.
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution for Cell Culture
-
Prepare a Concentrated Stock Solution in DMSO:
-
Dissolve the required amount of this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by gentle vortexing or brief sonication in a water bath.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Warm the cell culture medium or buffer to 37°C.
-
Prepare an intermediate dilution of the this compound DMSO stock in the pre-warmed medium. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could make a 1:100 intermediate dilution to get a 100 µM solution.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or a small volume of the initial stock if not using an intermediate step) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified p21-activated kinase (PAK) signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Cyclodextrins Exert a Ligand-like Current Inhibitory Effect on the KV1.3 Ion Channel Independent of Membrane Cholesterol Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed Pluronic—Cremophor Polymeric Micelles as Nanocarriers for Poorly Soluble Antibiotics—The Influence on the Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
FRAX597 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating potential off-target effects of FRAX597, a potent inhibitor of p21-activated kinases (PAKs), particularly when used at high concentrations in research settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), with the following biochemical potencies[1][2]:
-
PAK1: IC50 = 8 nM
-
PAK2: IC50 = 13 nM
-
PAK3: IC50 = 19 nM
It displays significantly less activity against Group II PAKs, such as PAK4 (IC50 > 10 µM)[1].
Q2: What are the known off-target effects of this compound at concentrations around 100 nM?
A2: At a concentration of 100 nM, this compound has been shown to significantly inhibit other kinases in biochemical assays. The reported percentage of inhibition for these off-targets is as follows[1][2]:
-
CSF1R (Fms): 91%
-
YES1: 87%
-
TEK (Tie2): 87%
-
RET: 82%
It is important to note that the cellular relevance of these off-target activities depends on the expression levels of these kinases in the experimental model system.
Q3: How can I determine if an observed cellular phenotype is due to an off-target effect of this compound?
A3: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Correlate the concentration of this compound required to observe the phenotype with its IC50 for PAK1/2/3 and potential off-targets. A significant rightward shift in the dose-response curve compared to the PAK1/2/3 IC50 may suggest an off-target effect.
-
Use of a Structurally Unrelated PAK Inhibitor: Employ a different PAK inhibitor with a distinct off-target profile, such as PF-3758309. If the phenotype is recapitulated, it is more likely to be an on-target effect. The off-target effects of this compound and PF-3758309 are largely non-overlapping[1].
-
Rescue Experiments: If possible, express a drug-resistant mutant of PAK1 in your cells. If the phenotype is reversed, it is likely an on-target effect.
-
Direct Target Engagement Assays: Utilize techniques like cellular thermal shift assays (CETSA) to confirm that this compound is engaging with PAKs at the concentrations used in your experiments.
-
Biochemical and Cellular Assays: Directly measure the activity of suspected off-target kinases in your experimental system following this compound treatment.
Q4: Where can I find more comprehensive data on the kinase selectivity of this compound?
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed at High this compound Concentrations
This guide provides a systematic approach to investigate whether an unexpected cellular phenotype is a result of off-target activity of this compound.
Workflow for Investigating Unexpected Phenotypes
Figure 1. A decision-making workflow for troubleshooting unexpected phenotypes observed with this compound.
Guide 2: Biochemical Confirmation of Off-Target Kinase Inhibition
This guide outlines a general protocol for an in vitro kinase assay to confirm if this compound directly inhibits a suspected off-target kinase.
Experimental Protocol: In Vitro Kinase Assay
1. Materials:
-
Recombinant active kinase of the suspected off-target.
-
Specific peptide substrate for the kinase.
-
This compound stock solution (in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP solution.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
White, opaque 96- or 384-well plates.
2. Procedure:
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Prepare Kinase Reaction Mix: In each well, combine the kinase, its peptide substrate, and kinase buffer.
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Add this compound: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a DMSO-only control.
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Initiate Reaction: Add ATP to each well to start the kinase reaction.
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Incubate: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
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Detect Kinase Activity: Stop the reaction and measure the remaining ATP or the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
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Data Analysis: Plot the percentage of kinase inhibition against the log of this compound concentration to determine the IC50 value for the off-target kinase.
Signaling Pathway Visualization
Figure 2. Signaling pathways affected by this compound, including primary and potential off-targets.
Guide 3: Cellular Confirmation of Off-Target Effects using Western Blotting
This guide provides a step-by-step protocol to assess the phosphorylation status of a suspected off-target kinase and its downstream substrates in a cellular context.
Experimental Protocol: Western Blotting
1. Cell Treatment and Lysis:
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Plate cells and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (including a high concentration where the off-target effect is suspected) and a DMSO vehicle control for a specified time.
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
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Separate proteins by electrophoresis.
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Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the suspected off-target kinase or its downstream substrate overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) reagent.
4. Data Analysis:
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Strip the membrane and re-probe with an antibody against the total form of the kinase or substrate to confirm equal loading.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of the suspected off-target upon treatment with high concentrations of this compound would suggest a cellular off-target effect.
Quantitative Data Summary
Table 1: Biochemical Potency of this compound against Primary Targets
| Kinase | IC50 (nM) |
| PAK1 | 8 |
| PAK2 | 13 |
| PAK3 | 19 |
Data sourced from Licciulli et al., 2013 and Selleck Chemicals product page.[1][2]
Table 2: Off-Target Inhibition by this compound at 100 nM
| Off-Target Kinase | % Inhibition at 100 nM |
| CSF1R | 91% |
| YES1 | 87% |
| TEK | 87% |
| RET | 82% |
| PAK1 | 82% |
| PAK2 | 93% |
Data sourced from Licciulli et al., 2013 and Selleck Chemicals product page.[1][2]
Disclaimer: This information is intended for research purposes only. The off-target profile of any inhibitor can be cell-type and context-dependent. It is crucial to validate the on-target and potential off-target effects of this compound in your specific experimental system.
References
Navigating Unexpected Outcomes in FRAX597 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments involving FRAX597, a potent and selective inhibitor of Group I p21-activated kinases (PAKs).
Quick Links
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Troubleshooting Guide
This guide addresses common issues and unexpected results in a question-and-answer format.
Q1: I'm not observing the expected inhibition of cell proliferation after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of effect on cell proliferation:
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Cell Line Specificity: The anti-proliferative effects of this compound can be cell-type dependent. For example, it has shown significant anti-proliferative activity in NF2-deficient schwannoma cells and some meningioma cell lines.[1][2][3] The dependence of your cell line on Group I PAK signaling for proliferation is a critical factor.
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Compensatory Signaling: Cancer cells can develop resistance to targeted therapies by activating compensatory signaling pathways.[4][5] Inhibition of PAK1 might lead to the upregulation of other pro-proliferative pathways that are independent of Group I PAKs.
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Suboptimal Drug Concentration or Activity:
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Degradation: Ensure the proper storage and handling of this compound. Repeated freeze-thaw cycles should be avoided. While specific data on its stability in cell culture media is limited, it's good practice to prepare fresh dilutions for each experiment.
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Incorrect Dosing: The IC50 for proliferation inhibition can vary significantly between cell lines.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
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-
Experimental Setup:
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Confluency: High cell confluency can sometimes mask anti-proliferative effects due to contact inhibition and altered signaling.
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Serum Concentration: Components in the serum of your cell culture media could potentially interfere with the activity of the inhibitor.
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Q2: My Western blot results show no decrease in the phosphorylation of PAK1 (or its downstream targets) after this compound treatment. What should I check?
A2: If you are not observing the expected decrease in phosphorylation, consider the following:
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Antibody Quality: Verify the specificity and efficacy of your primary antibody for the phosphorylated target. Include appropriate positive and negative controls in your Western blot.
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Timing of Lysate Collection: The inhibition of PAK phosphorylation can be rapid. A time-course experiment is recommended to determine the optimal time point for observing maximal inhibition. Treatment of SC4 cells for 2 hours has been shown to be effective.[1][7]
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Inhibitor Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit PAK1 activity in your cellular context. The cellular IC50 for PAK1 autophosphorylation in SC4 cells is approximately 70 nM.[1]
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Lysate Preparation: Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
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Basal PAK Activity: The cell line you are using may have low basal PAK1 activity, making it difficult to detect a decrease in phosphorylation. Consider stimulating the pathway (e.g., with a growth factor) to increase basal activity before adding the inhibitor.
Q3: I've observed an unexpected increase in the phosphorylation of a signaling protein (e.g., in the MAPK pathway) after this compound treatment. What could explain this?
A3: This phenomenon, known as "paradoxical pathway activation," has been observed with some kinase inhibitors.[6][8][9] While not specifically reported for this compound, it's a possibility to consider.
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Feedback Loops: Inhibition of a kinase can sometimes disrupt negative feedback loops, leading to the hyperactivation of an upstream kinase in the same or a parallel pathway.
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Off-Target Effects: Although this compound is selective for Group I PAKs, it does have some off-target activity against other kinases like YES1, RET, CSF1R, and TEK at higher concentrations.[1][3] Inhibition of an off-target kinase could indirectly lead to the activation of another pathway.
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Compensatory Kinase Activation: Cells may respond to the inhibition of one signaling pathway by upregulating a parallel, compensatory pathway to maintain cellular homeostasis.[4]
To investigate this, you could:
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Use a second, structurally different Group I PAK inhibitor to see if the effect is reproducible.
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Perform a broader analysis of signaling pathways using phosphoproteomics to identify which pathways are being dysregulated.
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Investigate the known off-targets of this compound in your cell system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally available, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2][3] It binds to the ATP-binding pocket of these kinases, preventing their catalytic activity.[10]
Q2: What are the known off-targets of this compound?
A2: At a concentration of 100 nM, this compound has been shown to significantly inhibit YES1 (87%), RET (82%), CSF1R (91%), and TEK (87%), in addition to PAK1 (82%) and PAK2 (93%).[1][3] It displays minimal activity against Group II PAKs (PAK4, PAK5, and PAK6).[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, it can be formulated in vehicles such as a mix of DMSO, PEG300, Tween-80, and saline.
Q4: What are appropriate experimental controls when using this compound?
A4:
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Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
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Positive Control: If possible, use a positive control compound known to inhibit the pathway of interest.
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Negative Control: A structurally similar but inactive compound, if available, can be a useful negative control.
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Rescue Experiments: To confirm that the observed phenotype is due to PAK1 inhibition, you can perform rescue experiments by overexpressing a constitutively active or drug-resistant mutant of PAK1.
Quantitative Data Summary
Table 1: Biochemical IC50 Values for this compound
| Kinase | IC50 (nM) |
| PAK1 | 8 |
| PAK2 | 13 |
| PAK3 | 19 |
| PAK4 | >10,000 |
Data sourced from Licciulli et al., 2013.[1]
Table 2: Cellular IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| SC4 | Schwannoma (NF2-null) | PAK1 Autophosphorylation | ~0.07 |
| Ben-Men1 | Meningioma | Proliferation | 3 |
| KT21-MG1 | Malignant Meningioma | Proliferation | 0.4 |
| PANC-1 | Pancreatic Cancer | Migration/Invasion | 0.105-0.605 |
| MiaPaCa-2 | Pancreatic Cancer | Migration/Invasion | 0.105-0.605 |
| BxPC-3 | Pancreatic Cancer | Proliferation | 0.005 |
| Pan02 | Pancreatic Cancer | Proliferation | 0.080 |
| Jurkat | T-cell Lymphoblastic Lymphoma | Proliferation | Varies |
| SUP-T1 | T-cell Lymphoblastic Lymphoma | Proliferation | Varies |
| CCRF-CEM | T-cell Lymphoblastic Lymphoma | Proliferation | Varies |
Data compiled from multiple sources.[1][3][11][12] Note that IC50 values can vary depending on the specific assay conditions and cell line used.[13][14][15]
Experimental Protocols
1. Cell Proliferation Assay (Coulter Counter Method)
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Cell Seeding: Plate 30,000 cells per well in 12-well plates in triplicate.
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Treatment: The following day, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Daily Maintenance: Replace the treatment medium daily.
-
Cell Counting: At specified time points (e.g., 24, 48, 72, 96 hours), trypsinize the cells in individual wells, resuspend them in a known volume of medium, and count the cells using a Coulter counter.
-
Data Analysis: Plot cell number versus time for both treated and control groups. Statistical analysis can be performed using a Student's t-test.[1]
2. Western Blot Analysis for PAK1 Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).
-
Lysis: Place the culture dish on ice, wash the cells with ice-cold PBS, and then add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice with agitation for 30 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-PAK1 (e.g., p-PAK1 Ser144) overnight at 4°C.
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Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
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Loading Control: Probe the same membrane for a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading.[1]
Signaling Pathways and Workflows
Diagram 1: Simplified this compound Mechanism of Action
Caption: this compound inhibits Group I PAKs, blocking downstream signaling.
Diagram 2: Troubleshooting Workflow for Lack of Proliferation Inhibition
Caption: A logical workflow for troubleshooting experiments.
Diagram 3: Potential Causes of Unexpected Pathway Activation
Caption: Potential mechanisms for unexpected signaling activation.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inactivation of p21-Activated Kinase 2 (Pak2) Inhibits the Development of Nf2-Deficient Tumors by Restricting Downstream Hedgehog and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting P21-activated kinase suppresses proliferation and enhances chemosensitivity in T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: FRAX597 & Primary Cell Cultures
Welcome to the technical support center for FRAX597. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in primary cell cultures while minimizing potential toxicity. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] PAKs are key downstream effectors of the Rho GTPases Rac1 and Cdc42 and are involved in regulating various cellular processes, including cell proliferation, motility, and survival.[3][4] By inhibiting Group I PAKs, this compound can disrupt these signaling pathways, which is the basis for its investigation in various disease models, particularly in cancer.[1][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is selective for Group I PAKs, it can exhibit some off-target activity against other kinases at higher concentrations.[1] Kinase profiling studies have shown that this compound can also inhibit YES1, RET, CSF1R, and TEK.[5] However, the off-target effects are largely non-overlapping with other PAK inhibitors like PF-3758309.[1][5] It is important to consider that the expression of these off-target kinases can be cell-type specific. For instance, in SC4 schwannoma cells, these off-target kinases were not found to be expressed.[5]
Q3: Can this compound be used in combination with other drugs?
A3: Yes, studies have shown that this compound can be used in combination with other therapeutic agents to enhance efficacy. For example, in pancreatic cancer models, combining this compound with gemcitabine resulted in a synergistic inhibition of cancer growth.[3] When considering combination therapies, it is crucial to perform dose-response studies for each compound individually and in combination to identify synergistic, additive, or antagonistic effects and to assess potential for increased toxicity.
Troubleshooting Guide: Minimizing this compound Toxicity
Issue 1: High levels of cytotoxicity observed in primary cell cultures.
Possible Cause & Solution
-
Inappropriate Concentration: The concentration of this compound may be too high for the specific primary cell type being used. Primary cells are often more sensitive to kinase inhibitors than immortalized cancer cell lines.
-
Recommendation: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and assess cell viability using assays like MTT or resazurin reduction.[6][7] The goal is to find a concentration that effectively inhibits the target pathway with minimal impact on cell viability.
-
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases essential for primary cell survival.[8][9]
-
Recommendation: If possible, select primary cell types that do not express the known off-target kinases of this compound (YES1, RET, CSF1R, TEK).[5] This can be verified through transcriptomic or proteomic analysis of your specific primary cells.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%. Prepare high-concentration stock solutions of this compound so that only a small volume is needed for your experiments. Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments to account for any solvent-induced toxicity.[10]
-
-
Extended Exposure Time: Continuous exposure to this compound, even at a seemingly non-toxic concentration, may lead to cumulative toxicity over time.
-
Recommendation: Consider pulsed-dosing experiments where the cells are exposed to this compound for a shorter period, followed by a wash-out and incubation in inhibitor-free medium. This can sometimes be sufficient to achieve the desired biological effect while allowing the cells to recover.
-
Issue 2: Inconsistent results or lack of this compound efficacy at non-toxic concentrations.
Possible Cause & Solution
-
Sub-optimal Inhibitor Activity: The effective concentration of this compound can be influenced by the high intracellular concentration of ATP, as it is an ATP-competitive inhibitor.[8]
-
Recommendation: Ensure that your experimental endpoint is sensitive enough to detect subtle changes in pathway activity. It may be necessary to use a slightly higher, yet still non-toxic, concentration in cellular assays compared to the biochemical IC50 values.
-
-
Cell Culture Conditions: The health and density of your primary cells can impact their response to inhibitors. Stressed or overly confluent cells may respond differently.
-
Recommendation: Optimize your primary cell culture conditions, including seeding density, media composition, and passage number.[11] Ensure cells are in a logarithmic growth phase when starting the experiment. Hafner et al. showed that seeding density can have a major effect on growth rate-based values.[7]
-
-
Inhibitor Degradation: this compound in solution may degrade over time, leading to reduced efficacy.
-
Recommendation: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Quantitative Data Summary
| Inhibitor | Target | IC50 (PAK1) | IC50 (PAK2) | IC50 (PAK3) | Cell Proliferation Inhibition (NF2-deficient schwannoma cells) | Notes |
| This compound | Group I PAKs | 8 nM[1] | 13 nM[1] | 19 nM[1] | Dramatic impairment at 1 µM over 96h[1] | Orally available, ATP-competitive inhibitor.[1] Can exhibit off-target effects at higher concentrations. |
| PF-3758309 | All PAKs | - | - | - | Similar to this compound | Potently suppresses both group I and II PAKs. Withdrawn from clinical investigation due to low oral bioavailability and adverse effects.[12] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol is adapted from standard cytotoxicity assay procedures.[6]
Materials:
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Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–Organic Frameworks for Enzyme Modulation in Protein Kinase and Phosphatase Regulation—Mechanisms and Biomedical Applications | MDPI [mdpi.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent FRAX597 Western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results with the PAK1 inhibitor, FRAX597.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain to block its phosphorylation activity.[4] This inhibition prevents the downstream signaling cascades regulated by PAKs that are involved in cell proliferation, survival, and migration.[3][5]
Q2: How can I assess the effectiveness of this compound treatment in my cell line using Western blotting?
A2: The most direct way to measure this compound efficacy is to assess the autophosphorylation status of PAK1. A successful treatment will result in a decrease in phosphorylated PAK1 (p-PAK1) levels. Therefore, you should probe your Western blot with an antibody specific to a key autophosphorylation site, such as phospho-PAK1 (Ser144).[1] It is crucial to also probe for total PAK1 as a control to ensure that the observed decrease in p-PAK1 is due to inhibition and not a general decrease in protein expression.
Q3: What is the expected molecular weight of PAK1 in a Western blot?
A3: PAK1 is expected to migrate at approximately 68 kDa.[6][7] However, the apparent molecular weight can be influenced by post-translational modifications.
Troubleshooting Inconsistent this compound Western Blot Results
This guide addresses common issues encountered when performing Western blots to assess this compound efficacy.
Problem 1: No or Weak Signal for Phospho-PAK1 (p-PAK1)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal this compound Treatment | Verify the IC50 of this compound for your specific cell line. The reported cellular IC50 for this compound is approximately 70 nM in SC4 cells.[1] Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. |
| Low Protein Expression | Ensure your cell line expresses detectable levels of PAK1. Not all cell lines have high endogenous levels.[8] You may need to use a positive control lysate from a cell line known to express PAK1 (e.g., SH-SY5Y, C6, NIH/3T3).[7] |
| Poor Antibody Performance | Use a primary antibody validated for the detection of endogenous levels of p-PAK1. Check the antibody datasheet for recommended dilutions and incubation conditions.[6][9] Consider trying an antibody from a different vendor if issues persist. |
| Inefficient Protein Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[8] Sonication or passage through a fine gauge needle can improve lysis efficiency.[8] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by Ponceau S staining. Optimize transfer time and voltage, especially for a ~68 kDa protein. Ensure the PVDF membrane is properly activated with methanol.[10][11] |
Problem 2: High Background on the Western Blot
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Some antibodies perform better with a specific blocking agent, so consult the antibody datasheet.[8][12] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal without high background.[12][13] |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations to remove non-specifically bound antibodies.[10] |
| Membrane Drying | Ensure the membrane does not dry out at any stage during the blotting process, as this can cause high, patchy background.[10] |
Problem 3: Inconsistent Loading Control (e.g., Actin, Tubulin)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inaccurate Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane. |
| Pipetting Errors | Be meticulous when loading samples onto the gel to ensure equal volumes. |
| Variable Protein Transfer | Ensure consistent and even contact between the gel and the membrane during transfer. Remove any air bubbles.[12] |
If your loading control is inconsistent, the results cannot be accurately interpreted, and the experiment should be repeated.[14]
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a logical workflow for a typical Western blot experiment using this compound.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAK1 Antibody (#2602) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. PAK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. PAK1 antibody (21401-1-AP) | Proteintech [ptglab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. reddit.com [reddit.com]
How to address FRAX597 resistance in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PAK1 inhibitor, FRAX597, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PAK1 kinase domain and preventing the transfer of phosphate to downstream substrates.[2] This inhibition disrupts signaling pathways that control cell proliferation, survival, motility, and cytoskeletal organization.[3][4]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential reasons?
Decreased efficacy of this compound over time may indicate the development of acquired resistance. The most probable causes include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of PAK1 inhibition. Key bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6][7] Upregulation of these pathways can restore pro-survival and proliferative signals despite the presence of this compound.
-
Target Mutation: Although less commonly reported for this compound specifically, mutations in the drug's target, PAK1, can lead to resistance. For instance, mutations in the ATP-binding pocket could reduce the binding affinity of this compound, rendering the inhibitor less effective.[1][8]
-
Increased PAK1 Expression: Overexpression of the PAK1 protein can sometimes overcome the inhibitory effects of a competitive inhibitor like this compound by increasing the total amount of target that needs to be inhibited.
Q3: Are there any known mutations in PAK1 that confer resistance to this compound?
Direct clinical evidence of specific PAK1 mutations causing this compound resistance is limited. However, preclinical studies have shown that mutations in the ATP-binding site of PAK1 can impact inhibitor sensitivity. For example, mutating Valine 342 to Phenylalanine (V342F) or Tyrosine (V342Y) in the back pocket of the ATP-binding site has been shown to significantly reduce the inhibitory activity of this compound.[1][8]
Q4: How can we experimentally confirm that our cancer cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response analysis and compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of resistance. This can be measured using cell viability assays such as MTT or CellTiter-Glo®.[9][10]
Troubleshooting Guides
Issue 1: My cancer cell line is showing reduced sensitivity to this compound.
Possible Cause 1: Development of Acquired Resistance through Bypass Pathways.
Troubleshooting Steps:
-
Assess Activation of Bypass Pathways:
-
Western Blot Analysis: Probe for key phosphorylated (activated) proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways. Compare the levels of p-AKT, p-mTOR, p-ERK, and p-MEK in your resistant cells versus the parental sensitive cells, both in the presence and absence of this compound. Increased phosphorylation in the resistant line suggests bypass activation.
-
Co-treatment with Pathway Inhibitors: Treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor like BKM120 or a MEK inhibitor like trametinib). If the combination restores sensitivity and reduces cell viability, it strongly suggests the involvement of that bypass pathway.[6]
-
Possible Cause 2: Mutation in the PAK1 Gene.
Troubleshooting Steps:
-
Sequence the PAK1 Gene: Extract genomic DNA from both the resistant and parental cell lines and sequence the entire coding region of the PAK1 gene. Pay close attention to the kinase domain, especially the ATP-binding pocket. Compare the sequences to identify any potential resistance-conferring mutations.
Issue 2: How can I overcome this compound resistance in my experiments?
Strategy 1: Combination Therapy.
Based on the likely mechanisms of resistance, a combination therapy approach is often effective.
-
Targeting Bypass Pathways: As determined from your troubleshooting, combine this compound with inhibitors of the identified activated bypass pathways (e.g., PI3K, AKT, mTOR, or MEK inhibitors).[5][6] This dual-pronged attack can prevent the cancer cells from escaping the effects of PAK1 inhibition.
-
Combination with Chemotherapy: In some cancer types, such as pancreatic cancer, combining this compound with standard chemotherapy agents like gemcitabine has been shown to have a synergistic effect and can overcome resistance.[11]
Strategy 2: Utilize Alternative PAK Inhibitors.
If resistance is due to a specific mutation in the ATP-binding site of PAK1, an allosteric inhibitor that binds to a different site on the protein may still be effective.[2] Researching and testing structurally different PAK1 inhibitors could provide a viable alternative.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and the impact of a specific mutation on its efficacy.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (PAK1) | 8 nM | In vitro kinase assay | [1] |
| Biochemical IC50 (PAK2) | 13 nM | In vitro kinase assay | [1] |
| Biochemical IC50 (PAK3) | 19 nM | In vitro kinase assay | [1] |
| Cellular IC50 | ~70 nM | NF2-null Schwann cells (SC4) | [1] |
| IC50 against wild-type PAK1 | 48 nM | In vitro kinase assay | [8] |
| IC50 against V342F PAK1 mutant | > 3 µM | In vitro kinase assay | [8] |
| IC50 against V342Y PAK1 mutant | > 2 µM | In vitro kinase assay | [8] |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol is adapted from general methods for creating drug-resistant cell lines.[9][12]
-
Determine the initial IC50: Perform a dose-response curve for this compound on the parental cancer cell line to determine the initial IC50.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them.
-
Incremental Dose Escalation: In the subsequent passages, gradually increase the concentration of this compound in the culture medium. A typical increase is 1.5 to 2-fold of the previous concentration.[9]
-
Cryopreservation: At each successful dose escalation, cryopreserve a stock of the cells.
-
Repeat Cycles: Continue this process of incremental dose escalation and subculturing for several months.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response analysis to determine the new IC50 and confirm the degree of resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed both parental and suspected resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Bypass Pathway Activation
-
Cell Lysis: Lyse parental and resistant cells (treated with and without this compound) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits PAK1 signaling.
Caption: Bypass pathways in this compound resistance.
Caption: Workflow for developing resistant cells.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of p21-Activated Kinase 2 (Pak2) Inhibits the Development of Nf2-Deficient Tumors by Restricting Downstream Hedgehog and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PAK1 Mediates Resistance to PI3 Kinase Inhibition in Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperactivation of p21-Activated Kinases in Human Cancer and Therapeutic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatest.com [pharmatest.com]
- 11. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
FRAX597 interference with fluorescence-based assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of FRAX597 in fluorescence-based assays. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain of these PAKs.[2][3] This prevents the transfer of phosphate from ATP to the kinase's substrates, thereby inhibiting its downstream signaling functions.
Q2: Can this compound be used in fluorescence-based kinase assays?
Yes, this compound has been successfully characterized using fluorescence-based assays. For instance, its IC50 values were determined using the Z′-LYTE® biochemical assay, which is a fluorescence-based, coupled-enzyme format.[3] This indicates its compatibility with such assay platforms.
Q3: Does this compound exhibit intrinsic fluorescence (autofluorescence) that could interfere with my assay?
While any small molecule has the potential to be autofluorescent, there is no direct evidence in the reviewed literature to suggest that this compound possesses intrinsic fluorescence that significantly interferes with common fluorescence-based assays. However, it is always best practice to include appropriate controls to test for potential autofluorescence in your specific assay system.
Q4: What are the recommended working concentrations for this compound?
The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, biochemical assays have shown potent inhibition of Group I PAKs at low nanomolar concentrations. For cell-based assays, a common starting point for treatment is around 1 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
This guide addresses potential issues when using this compound in fluorescence-based assays.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence from the compound, media, or cells. | 1. Compound Control: Include a control with this compound alone (no cells or other assay components) to measure its intrinsic fluorescence at the excitation/emission wavelengths of your assay. 2. Vehicle Control: Always compare the fluorescence of this compound-treated samples to a vehicle-only (e.g., DMSO) control. 3. Cellular Autofluorescence: Include an unstained cell control to determine the baseline autofluorescence of your cells.[4] 4. Media Components: Some components in cell culture media, like phenol red and riboflavin, can be fluorescent. Consider using phenol red-free media for your assay. |
| Lower than expected inhibition (High Signal) | 1. Suboptimal inhibitor concentration. 2. Inactive compound. 3. Assay interference. | 1. Dose-Response: Perform a titration of this compound to ensure you are using a concentration sufficient for inhibition. 2. Compound Integrity: Ensure proper storage of this compound (-20°C or -80°C) to maintain its activity.[1] 3. Assay Controls: Run positive and negative controls for your kinase assay to validate the assay's performance. |
| High variability between replicates | 1. Inconsistent cell plating or treatment. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Consistent Technique: Ensure uniform cell seeding and consistent addition of this compound to all wells. 2. Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques. 3. Plate Layout: Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. |
| Unexpected increase in fluorescence | Compound-induced fluorescence enhancement or interference with the assay reporter. | 1. Interference Assay: Test this compound with the fluorescent substrate and detection reagents in the absence of the kinase to see if it directly affects the fluorescence signal. 2. Alternative Assay: If interference is suspected, consider using an orthogonal assay with a different detection method (e.g., luminescence-based or label-free) to confirm your results. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against Group I PAKs.
| Target Kinase | Biochemical IC50 (nM) |
| PAK1 | 8 |
| PAK2 | 13 |
| PAK3 | 19 |
| PAK4 | >10,000 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol: Determining the Effect of this compound on Cell Proliferation using a Fluorescence-Based Assay
This protocol provides a general workflow for assessing the anti-proliferative effects of this compound using a resazurin-based fluorescence assay.
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Resazurin Addition: Prepare a working solution of resazurin in PBS or culture medium. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is visible.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission) using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (medium-only wells) from all other readings. Normalize the fluorescence of the this compound-treated wells to the vehicle-only control wells to determine the percent inhibition of cell proliferation.
Protocol: In Vitro Kinase Assay using Z′-LYTE® Technology
This protocol outlines the general steps for performing a kinase inhibition assay with this compound using the Z′-LYTE® platform.
-
Reagent Preparation: Prepare all assay components, including the kinase, FRET-peptide substrate, ATP, and this compound at the desired concentrations in the kinase reaction buffer.
-
Kinase Reaction:
-
Add the FRET-peptide substrate and this compound (or vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding the kinase and ATP solution.
-
Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).
-
-
Development Reaction:
-
Add the Development Reagent to each well to stop the kinase reaction and initiate the cleavage of the non-phosphorylated FRET-peptide.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Fluorescence Measurement:
-
Excite the wells at 400 nm and measure the emission from both the Coumarin (donor, ~445 nm) and Fluorescein (acceptor, ~520 nm) fluorophores.
-
-
Data Analysis:
-
Calculate the Emission Ratio (Coumarin Emission / Fluorescein Emission).
-
Determine the percent phosphorylation from the Emission Ratio using the controls.
-
Calculate the percent inhibition of this compound by comparing the phosphorylation in the treated wells to the vehicle control wells.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in fluorescence-based assays involving this compound.
Caption: Overview of the PAK1 signaling cascade and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
Validation & Comparative
Validating FRAX597 Efficacy Through PAK1 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor FRAX597 and siRNA-mediated knockdown for targeting p21-activated kinase 1 (PAK1). The data presented herein is designed to assist researchers in validating the on-target effects of this compound and understanding its concordance with genetic silencing of PAK1.
Introduction to PAK1 and this compound
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] Its dysregulation is implicated in numerous pathologies, most notably in cancer, making it an attractive therapeutic target.[1][3] this compound is a potent and selective, ATP-competitive inhibitor of Group I PAKs, which include PAK1, PAK2, and PAK3.[1][3][4][5] It has demonstrated anti-proliferative and anti-tumorigenic effects in preclinical models, particularly in the context of Neurofibromatosis Type 2 (NF2).[1][6]
To ensure the observed effects of a small molecule inhibitor are due to its interaction with the intended target, it is crucial to validate the findings with a genetic approach, such as small interfering RNA (siRNA) knockdown. This guide compares the outcomes of inhibiting PAK1 function using this compound with those of reducing PAK1 protein expression via siRNA.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various studies, comparing the effects of this compound and PAK1 siRNA on key cellular functions.
Table 1: Inhibition of Cell Proliferation/Viability
| Treatment | Cell Line | Assay | Concentration/ Condition | Result | Citation |
| This compound | NF2-null Schwann cells (SC4) | Cell Counting | 1 µM | Dramatic impairment of cellular proliferation over 96 hours | [1] |
| This compound | Malignant meningioma (KT21-MG1) | MTT Assay | 0.4 µM (IC50) | Inhibition of cell proliferation | [4][7] |
| This compound | T-LBL cell lines (Jurkat, SUP-T1, CCRF-CEM) | CCK-8 Assay | Dose-dependent | Significant inhibition of cell viability | [8] |
| PAK1 siRNA | T-LBL cell line (SUP-T1) | Flow Cytometry | Not specified | Increased percentage of cells in G0/G1 phase, reduced S phase | [8] |
| PAK1 shRNA | Prostate cancer (DU-145) | Not specified | Not specified | Decreased cell growth | [9] |
| PAK1 shRNA | Breast cancer (MCF-7) | Not specified | Not specified | Decreased cell growth | [9] |
| PAK1 siRNA | ER+ breast cancer (MCF7-FAR, T47D-FAR) | Spheroid Area | Not specified | 30-60% decrease in tumor spheroid area | [10] |
Table 2: Inhibition of Cell Migration and Invasion
| Treatment | Cell Line | Assay | Concentration/ Condition | Result | Citation |
| This compound | Meningioma cells | Motility Assay | 0.4 µM - 3 µM | Inhibition of cell motility | [4] |
| PAK1 shRNA | Prostate cancer (DU-145) | Scratch & Transwell Assay | Not specified | Decreased cell migration and invasion | [9] |
| PAK1 shRNA | Breast cancer (MCF-7) | Scratch & Transwell Assay | Not specified | Decreased cell migration and invasion | [9] |
| PAK1 siRNA | ER+ breast cancer (T47D-FAR, MCF7-FAR) | Spheroid Invasion | Not specified | Reduced invasive properties | [10] |
Table 3: Biochemical Inhibition
| Inhibitor | Target | Assay | IC50 Value | Citation |
| This compound | PAK1 | Biochemical Assay | 8 nM | [1][3][4] |
| This compound | PAK2 | Biochemical Assay | 13 nM | [1][3][4] |
| This compound | PAK3 | Biochemical Assay | 19 nM | [1][3][4] |
| This compound | PAK4 | Biochemical Assay | >10 µM | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PAK1 siRNA Knockdown and Western Blot Analysis
Objective: To reduce the expression of PAK1 protein in cultured cells and confirm the knockdown efficiency.
Materials:
-
Target cells
-
Predesigned PAK1 siRNA and non-targeting control (scrambled) siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PAK1 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA Transfection (per well): a. In tube A, dilute 50-100 pmol of PAK1 siRNA or control siRNA in 250 µL of Opti-MEM. b. In tube B, dilute 5-10 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM. c. Combine the contents of tube A and tube B, mix gently, and incubate for 5 minutes at room temperature. d. Add the 500 µL siRNA-lipid complex to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells with 100-200 µL of ice-cold RIPA buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Western Blotting: a. Denature 20-30 µg of protein by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature in blocking buffer. d. Incubate the membrane with the primary anti-PAK1 antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip and re-probe the membrane with an anti-loading control antibody to ensure equal protein loading.[11][12][13][14]
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound or PAK1 knockdown on cell proliferation and viability.
Materials:
-
Cells treated with this compound, PAK1 siRNA, or controls
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with PAK1/control siRNA as described above.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated or scrambled siRNA-treated cells).[2][15][16][17][18]
Transwell Migration Assay
Objective: To evaluate the effect of this compound or PAK1 knockdown on cell migration.
Materials:
-
Cells treated with this compound, PAK1 siRNA, or controls
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (containing a chemoattractant, e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: After treatment with this compound or transfection with siRNA, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: a. Add 600 µL of complete medium to the lower chamber of the 24-well plate. b. Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: a. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. b. Stain the cells with Crystal Violet for 20 minutes.
-
Cell Counting: Wash the inserts with water, allow them to dry, and count the migrated cells in several random fields under a microscope.
-
Data Analysis: Quantify the results and express them as the average number of migrated cells per field or as a percentage of the control.[19][20][21][22]
Mandatory Visualization
Caption: Simplified PAK1 signaling pathway and points of inhibition.
Caption: Workflow for validating this compound with PAK1 siRNA.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting P21-activated kinase suppresses proliferation and enhances chemosensitivity in T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of P21‐activated kinase 1 (PAK‐1) inhibition on cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pak1 pathway hyper-activation mediates resistance to endocrine therapy and CDK4/6 inhibitors in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell migration assay or Transwell assay [protocols.io]
- 21. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 22. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
FRAX597 in the Spotlight: A Comparative Guide to its Effects on MAPK and PI3K/Akt Signaling
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of FRAX597, a potent p21-activated kinase (PAK) inhibitor, and its effects on the critical MAPK and PI3K/Akt signaling pathways. We delve into its performance relative to other notable PAK inhibitors, presenting available experimental data, detailed protocols, and visual pathway diagrams to facilitate a thorough evaluation.
This compound is a small molecule, ATP-competitive inhibitor that demonstrates high potency against group I PAKs (PAK1, PAK2, and PAK3).[1][2] These kinases are crucial downstream effectors of the Rho family of small GTPases, Rac1 and Cdc42, and play significant roles in cell proliferation, survival, and motility. Their position as key signaling nodes makes them attractive therapeutic targets in various diseases, including cancer. This guide will compare this compound to a panel of alternative PAK inhibitors, including the pan-PAK inhibitor PF-3758309, the non-ATP competitive group I PAK inhibitor IPA-3, the PAK1-selective allosteric inhibitor NVS-PAK1-1, and the potent pan-group I PAK inhibitor G-5555.
Comparative Analysis of PAK Inhibitor Activity
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that this data is compiled from various studies and direct head-to-head comparisons in a single experimental system are limited.
Table 1: Biochemical Potency of PAK Inhibitors
| Inhibitor | Target(s) | Mechanism | PAK1 IC50/Ki | PAK2 IC50/Ki | PAK3 IC50/Ki | PAK4 IC50/Ki | Reference(s) |
| This compound | Group I PAKs | ATP-competitive | 8 nM | 13 nM | 19 nM | >10,000 nM | [1] |
| PF-3758309 | Pan-PAK | ATP-competitive | 13.7 nM (Ki) | 190 nM | 99 nM | 2.7-4.5 nM (Kd) | [3] |
| IPA-3 | Group I PAKs | Allosteric, non-ATP competitive | ~2.5 µM | - | - | - | [4] |
| NVS-PAK1-1 | PAK1 selective | Allosteric | 29.6 nM | 824 nM | - | - | [5] |
| G-5555 | Group I PAKs | ATP-competitive | 3.7 nM (Ki) | 11 nM (Ki) | >70% inhibition | - | [6] |
Table 2: Cellular Effects of PAK Inhibitors on MAPK and PI3K/Akt Signaling
| Inhibitor | Cell Line(s) | Effect on p-MEK / p-ERK (MAPK Pathway) | Effect on p-Akt / p-S6 (PI3K/Akt Pathway) | Reference(s) |
| This compound | Meningioma cells (KT21, Ben-Men) | No reduction in Erk phosphorylation. | Minimal effect on Akt activity in KT21, larger effect in Ben-Men. Decreased ribosomal S6 phosphorylation. | [7] |
| PF-3758309 | Meningioma cells (KT21, Ben-Men) | No reduction in Erk phosphorylation. | Did not influence Akt activity. | [7] |
| NVS-PAK1-1 | OVCAR3, MCF7 | Decreased phosphorylation of MEK1 (S298) and downstream ERK. | Not explicitly stated. | [5] |
| IPA-3 | Lung Cancer Cells (HCC827, H23, H520) | In combination with auranofin, abrogated ERK 1/2 phosphorylation. | In combination with auranofin, abrogated AKT and mTOR phosphorylation. | [8] |
| G-5555 | Not explicitly stated | Not explicitly stated | Not explicitly stated | - |
Signaling Pathway Diagrams
To visualize the points of intervention for this compound and other PAK inhibitors, the following diagrams illustrate the MAPK and PI3K/Akt signaling cascades.
Caption: The MAPK signaling pathway and the point of inhibition by this compound.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the effects of PAK inhibitors on the MAPK and PI3K/Akt signaling pathways.
Western Blotting for Phospho-ERK1/2
Objective: To determine the phosphorylation status of ERK1/2 as a readout of MAPK pathway activation.
1. Cell Lysis:
-
Treat cells with this compound or alternative inhibitors at desired concentrations for a specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify band intensities using densitometry software.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting PKCι-PAK1 signaling pathways in EGFR and KRAS mutant adenocarcinoma and lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Kinase Inhibitor Specificity of FRAX597
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the specificity of FRAX597, a potent inhibitor of Group I p21-activated kinases (PAKs), in a new cell line.[1][2] Objectively comparing its performance against alternative inhibitors and understanding its off-target profile are critical steps in preclinical drug development and target validation.
Introduction to this compound and Kinase Specificity
This compound is an ATP-competitive small molecule inhibitor targeting PAK1, PAK2, and PAK3, which are serine/threonine kinases that act as crucial nodes in numerous signaling pathways regulating cell proliferation, survival, and motility.[2][3] These kinases are downstream effectors of the small GTPases Rac and Cdc42.[4][5] While this compound shows high potency for Group I PAKs, assessing its selectivity is paramount, as off-target kinase inhibition can lead to unforeseen cellular effects and potential toxicity.[1][6] Kinase inhibitor specificity is rarely absolute, and a thorough assessment involves comparing the inhibitor's activity across the human kinome.[7]
This guide outlines a series of experiments to characterize the specificity profile of this compound, using PF-3758309, another well-characterized PAK inhibitor with a different selectivity profile, as a comparator.[8][9][10]
Comparative Inhibitors
-
This compound : A potent, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, PAK3).[1][2] It has shown anti-tumor activity in preclinical models.[2][11]
-
PF-3758309 : A potent, ATP-competitive inhibitor with high affinity for PAK4 but also inhibits other PAK isoforms, including PAK1.[8][9][10][12][13]
Experimental Plan & Methodologies
A multi-faceted approach is essential for a robust assessment of inhibitor specificity. This involves biochemical assays to determine kinome-wide activity and cell-based assays to confirm on-target engagement and downstream functional effects.
Diagram: Experimental Workflow for Specificity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF-3758309 - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Toxicity of FRAX597 and Other PAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo toxicity profiles of the p21-activated kinase (PAK) inhibitor FRAX597 and other notable PAK inhibitors. The information is compiled from available preclinical and clinical data to assist in the evaluation of these compounds for further research and development.
Executive Summary
The family of p21-activated kinases (PAKs) has emerged as a promising target in oncology and other therapeutic areas. However, the development of PAK inhibitors has been met with challenges related to their toxicity profiles. This guide focuses on the in vivo toxicity of this compound, a potent Group I PAK inhibitor, in comparison to other compounds such as the pan-PAK inhibitor PF-3758309, and other Group I inhibitors including FRAX1036 and G-5555. While direct comparative studies are limited, this guide synthesizes available data to provide a comparative overview of their safety profiles.
Data Presentation: Comparative In Vivo Toxicity of PAK Inhibitors
The following table summarizes the available quantitative and qualitative in vivo toxicity data for this compound and other selected PAK inhibitors. It is important to note that these data are compiled from different studies, which may have utilized varying animal models, dosing regimens, and endpoints.
| Inhibitor | Type | Maximum Tolerated Dose (MTD) / Lethal Dose | Animal Model | Observed Adverse Events / Toxicities | Citation(s) |
| This compound | Group I (PAK1/2/3) Selective | MTD not explicitly reported. Doses up to 100 mg/kg/day (oral) were used in efficacy studies without reported adverse effects. | Mouse (Orthotopic schwannoma and pancreatic cancer models) | Reportedly well-tolerated at therapeutic doses. One report mentions it has been difficult to formulate for in vivo use. | [1][2][3] |
| FRAX1036 | Group I (PAK1/2/3) Selective | MTD: 25 mg/kg/day (oral). Lethal Dose: 40 mg/kg/day (oral) was associated with death within 2-4 hours. | Mouse (Ovarian cancer xenograft) | Not well-tolerated at doses above 25 mg/kg. | [4] |
| G-5555 | Group I (PAK1/2/3) Selective | Lethal Dose: 30 mg/kg (single dose). Doses of 10 mg/kg led to cardiac issues. | Mouse | Acute cardiovascular toxicity, including progressive left ventricular hypertrophy and pronounced cardiac arrhythmias. Exhibited a narrow therapeutic window. | [5] |
| PF-3758309 | Pan-PAK Inhibitor | Preclinical MTD/LD50 not clearly reported. Withdrawn from human clinical trials due to toxicity. | Human (Phase I clinical trial) | Neutropenia, gastrointestinal side effects, and poor oral bioavailability. | [3] |
| NVS-PAK1-1 | PAK1 Selective | MTD not explicitly reported. | Mouse | Reportedly well-tolerated without obvious systemic toxicity in one study, but has a very short in vivo half-life. | [5] |
| IPA-3 | Group I (PAK1/2/3) Allosteric | Not suitable for in vivo studies. | N/A | Properties preclude clinical use. |
Experimental Protocols
Detailed experimental protocols for the toxicity studies of each compound are not consistently available in the cited literature. However, a general methodology for determining the Maximum Tolerated Dose (MTD) in mice for a novel kinase inhibitor is outlined below.
Objective: To determine the highest dose of a test compound that can be administered to mice without causing dose-limiting toxicity.
Animal Model: Typically, 6-8 week old mice of a specific strain (e.g., BALB/c or C57BL/6) are used. Both male and female animals should be included.
Methodology:
-
Dose Escalation: A dose-escalation study is performed. Animals are divided into cohorts, with each cohort receiving a progressively higher dose of the test compound. Dosing can be a single administration or repeated over a specific period (e.g., daily for 5-14 days).
-
Administration: The route of administration should be relevant to the intended clinical use (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity).
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Behavioral changes (e.g., lethargy, hyperactivity).
-
Changes in food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, irreversible or severe clinical signs, or a substantial loss of body weight.
-
Pathology: At the end of the study, a full necropsy is typically performed. Tissues and organs are collected for histopathological analysis to identify any compound-related microscopic changes. Blood samples are also collected for hematology and clinical chemistry analysis to assess effects on organ function.[6][7]
Protocol for FRAX1036 in Ovarian Cancer Xenograft Model:
-
Animal Model: Six-week-old female SCID mice with OVCAR-3 xenograft tumors.[4]
-
Dosing: Daily oral gavage.[4]
-
Toxicity Observation: Doses greater than 25 mg/kg were not well-tolerated, and doses of 40 mg/kg were associated with the death of the majority of study animals within 2-4 hours after dosing.[4]
Protocol for G-5555 Toxicity Assessment:
-
Animal Model: Mice.[5]
-
Dosing: Single dose.[5]
-
Toxicity Observation: A single 30 mg/kg dose proved to be lethal. At 10 mg/kg, mice developed progressive left ventricular hypertrophy with pronounced cardiac arrhythmias within 10 days of treatment, as measured by echocardiography.[5]
Signaling Pathways and Experimental Workflows
PAK Signaling Pathway
The p21-activated kinases are key effectors of the Rho GTPases, Rac1 and Cdc42. Upon activation by upstream signals, Rac1 and Cdc42 bind to the p21-binding domain (PBD) of Group I PAKs, leading to a conformational change that relieves autoinhibition and activates the kinase domain. Activated PAKs then phosphorylate a wide range of downstream substrates, influencing cellular processes such as cytoskeletal dynamics, cell proliferation, and survival.
Caption: Simplified PAK signaling pathway.
Experimental Workflow for In Vivo MTD Study
The determination of the Maximum Tolerated Dose (MTD) is a critical step in the preclinical evaluation of a new drug candidate. The workflow involves a dose-escalation study to identify the highest dose that does not produce unacceptable toxicity.
Caption: General workflow for an in vivo MTD study.
References
- 1. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. d-nb.info [d-nb.info]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of FRAX597: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like FRAX597, a potent p21-activated kinases (PAKs) inhibitor, is a critical component of laboratory safety and regulatory compliance.[1][2][3][4] Adherence to established protocols not only mitigates risks to personnel and the environment but also ensures the integrity of ongoing research. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, aligning with best practices for handling small molecule kinase inhibitors.
Core Safety and Handling Characteristics
Before initiating any disposal procedure, it is imperative to understand the fundamental properties of this compound and the general hazards associated with small molecule kinase inhibitors.
| Characteristic | Description | Safety Implication |
| Compound Type | Small Molecule Kinase Inhibitor[5][6][7] | Many kinase inhibitors are classified as hazardous, potentially possessing carcinogenic or teratogenic properties.[8] Assume this compound is a hazardous substance. |
| Physical Form | Typically a solid powder | Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. |
| Solubility | Soluble in organic solvents such as DMSO and ethanol | Disposal methods must account for the flammability and toxicity of the solvents used. |
| Toxicity Profile | Specific long-term toxicity data for this compound is not widely published. However, as a kinase inhibitor, it is designed to be biologically active. | Assume high potency and handle with appropriate personal protective equipment (PPE). Avoid direct contact with skin and eyes. |
| Reactivity | No specific reactivity hazards are prominently documented. | Avoid mixing with strong oxidizing agents or other incompatible chemicals unless a specific neutralization protocol is being followed. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines a general methodology for the disposal of this compound. Note: Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound before proceeding.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene).
2. Segregation of Waste:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and labware (e.g., pipette tips, centrifuge tubes) in a dedicated, clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust.
-
Liquid Waste:
-
Organic Solutions: Solutions of this compound in flammable organic solvents (e.g., DMSO, ethanol) should be collected in a separate, labeled container for flammable liquid waste.
-
Aqueous Solutions: Aqueous solutions containing this compound should be collected in a labeled container for aqueous hazardous waste. Do not pour aqueous solutions containing this compound down the drain.
-
3. Decontamination of Glassware and Surfaces:
-
Glassware: Reusable glassware that has come into contact with this compound should be decontaminated. A common procedure is to rinse the glassware with a suitable organic solvent (e.g., ethanol) to dissolve any remaining compound. The solvent rinse should be collected as flammable liquid waste. Following the solvent rinse, wash the glassware with soap and water.
-
Work Surfaces: Decontaminate work surfaces, such as the inside of a fume hood, by wiping them down with a cloth dampened with 70% ethanol or another appropriate solvent. The contaminated cloth should be disposed of as solid hazardous waste.
4. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration and volume.
-
Store sealed waste containers in a designated, well-ventilated secondary containment area away from incompatible materials while awaiting pickup by your institution's EHS department.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's certified chemical waste disposal service. Never attempt to dispose of this compound through standard laboratory trash or sewer systems.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste streams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRAX 597 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling FRAX597
Essential Safety and Handling Guide for FRAX597
This guide provides crucial safety and logistical information for the handling of this compound, a potent p21-activated kinase (PAK) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.
Personal Protective Equipment (PPE)
Due to its potent biological activity and classification as a hazardous compound for research, stringent PPE protocols are mandatory. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemical-resistant gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Chemical-resistant gloves (double-gloving mandatory) - Disposable gown - Safety goggles or face shield - N95 or higher rated respirator (in a designated containment area or fume hood) |
| Solution Preparation (in a fume hood) | - Chemical-resistant gloves (double-gloving mandatory) - Disposable gown - Safety goggles or face shield |
| In Vitro / In Vivo Administration | - Chemical-resistant gloves (double-gloving recommended) - Lab coat or disposable gown - Safety glasses with side shields |
| Waste Disposal | - Chemical-resistant gloves (double-gloving mandatory) - Disposable gown - Safety goggles or face shield |
Standard Operating Procedures for this compound
The following step-by-step protocols are provided for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's environmental health and safety (EHS) office.
-
Transport: Transport the unopened package to the designated laboratory storage area.
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials.[1] The compound is typically shipped at ambient temperature but should be stored at -20°C for long-term use.[1] Ensure the storage location is clearly labeled as containing a hazardous substance.
Preparation of Stock Solutions
Note: All solution preparation should be conducted in a certified chemical fume hood.
-
Pre-Donning PPE: Before handling the solid compound, don all required PPE as specified in the table above (double gloves, gown, goggles, and respirator).
-
Weighing: Carefully weigh the desired amount of this compound powder in a disposable weigh boat. Use anti-static tools if available.
-
Solubilization: this compound is soluble in DMSO.[2][3] Slowly add the appropriate solvent to the powder to minimize aerosolization.
-
Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage of Stock Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Disposal Plan
All waste generated from handling this compound is considered hazardous chemical waste.
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, gowns, weigh boats, and pipette tips, in a designated hazardous waste container lined with a chemically resistant bag.[5] This container must be clearly labeled as "Hazardous Waste" and specify "this compound".
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container. Do not mix with other chemical waste streams unless approved by your EHS office.[5] The container must be clearly labeled.
-
Sharps: Dispose of any contaminated needles or syringes in a designated sharps container for hazardous chemical waste.[5]
-
Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory detergent) after completing any work with this compound.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS department.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety protocols at each step.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
